Ethyl 2-oxocyclopentanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPNBKZPAWCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871790 | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light yellow liquid; [Acros Organics MSDS] | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
611-10-9 | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxocyclopentanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate (CAS Number: 611-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxocyclopentanecarboxylate, with the CAS number 611-10-9, is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis.[1] Its unique structural features, including a five-membered ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and spectroscopic analysis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| CAS Number | 611-10-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pleasant | [1] |
| Boiling Point | 102-104 °C at 11 mmHg | [3] |
| Density | 1.054 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.452 | [3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| pKa | ~11 (of the α-proton) |
Synthesis
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The most common starting material for this reaction is diethyl adipate (B1204190).
Dieckmann Condensation of Diethyl Adipate
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In the case of this compound, diethyl adipate is treated with a strong base, such as sodium ethoxide, to yield the desired five-membered ring.
Reaction Scheme:
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium metal
-
Absolute ethanol
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add anhydrous toluene. Carefully add sodium metal, cut into small pieces, to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion.
-
Reaction: Cool the sodium dispersion to room temperature. Slowly add absolute ethanol dropwise from the dropping funnel. The reaction is exothermic and will produce sodium ethoxide and hydrogen gas (ensure proper ventilation). After the complete reaction of sodium, add diethyl adipate dropwise to the stirred solution of sodium ethoxide in toluene.
-
Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Key Reactions and Applications
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its reactivity is centered around the acidic α-proton and the two carbonyl groups.
Michael Reaction
The enolate of this compound can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds. A notable example is the reaction with methyl vinyl ketone.
Reaction Scheme:
Experimental Protocol: Michael Reaction with Methyl Vinyl Ketone
Materials:
-
This compound
-
Methyl vinyl ketone
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the anhydrous solvent.
-
Addition of Base and Michael Acceptor: Add a catalytic amount of triethylamine to the solution. Then, slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of Loxoprofen (B1209778)
This compound is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The synthesis involves the alkylation of the β-keto ester followed by hydrolysis and decarboxylation.
Synthetic Pathway:
Experimental Protocol: Synthesis of Loxoprofen (General Steps)
-
Alkylation: The enolate of this compound, generated by a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetone), is reacted with an appropriate 2-(4-(halomethyl)phenyl)propanoate derivative.
-
Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation of the β-keto acid intermediate, yielding Loxoprofen.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the characterization and quality control of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the cyclopentanone (B42830) ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ |
| ~3.4 | Triplet (t) | 1H | α-proton on the cyclopentanone ring |
| ~2.5 - 1.9 | Multiplet (m) | 6H | Cyclopentanone ring protons (-CH₂-) |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | Ketone carbonyl (C=O) |
| ~170 | Ester carbonyl (C=O) |
| ~61 | -O-CH₂-CH₃ |
| ~55 | α-carbon on the cyclopentanone ring |
| ~38, 29, 20 | Cyclopentanone ring carbons (-CH₂-) |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows strong absorption bands characteristic of the ketone and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1745 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1200 | C-O stretch (ester) |
| ~2950 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 156. Common fragmentation patterns involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29), as well as cleavage of the cyclopentanone ring.
Safety and Handling
This compound is considered an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse array of complex molecules with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals. This technical guide has provided a detailed overview of this important compound, including practical experimental protocols and key spectroscopic data, to support its effective utilization in research and development.
References
- 1. This compound(611-10-9) 1H NMR spectrum [chemicalbook.com]
- 2. CN106699559B - A kind of preparation technology of loxoprofen sodium - Google Patents [patents.google.com]
- 3. CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of Ethyl 2-oxocyclopentanecarboxylate
An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate
Introduction
This compound, also known as 2-ethoxycarbonyl cyclopentanone, is a versatile organic compound with the chemical formula C8H12O3.[1][2] It presents as a clear, colorless to pale yellow liquid with a fruity odor.[1][3][4] This β-keto ester is a crucial building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[2][4][5] Its utility primarily stems from the reactivity of the α-hydrogen, which allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[6] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers and drug development professionals.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. It is characterized as a combustible liquid that is insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.[2][7][8]
Identifiers and General Data
| Property | Value | Reference |
| IUPAC Name | ethyl 2-oxocyclopentane-1-carboxylate | [2][3] |
| CAS Number | 611-10-9 | [1][2][3] |
| Molecular Formula | C8H12O3 | [1][3][8] |
| Molecular Weight | 156.18 g/mol | [1][3][9] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][3][8] |
| Synonyms | 2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate | [9][10][11] |
Quantitative Physical and Chemical Data
| Property | Value | Reference |
| Density | 1.054 g/mL at 25 °C | [1][5][8][9] |
| Boiling Point | 102-104 °C at 11 mmHg | [1][5][8][9] |
| Flash Point | 77 °C / 170.6 °F (closed cup) | [9][12] |
| Refractive Index | n20/D 1.452 | [1][5][8][9] |
| Water Solubility | Insoluble | [2][5][8] |
| pKa | 12.02 ± 0.20 (Predicted) | [2][8] |
| Vapor Pressure | 0.0743 mmHg at 25 °C | [8] |
Synthesis and Experimental Protocols
The primary industrial synthesis of this compound is achieved through the Dieckmann condensation, an intramolecular cyclization of a diester.[13][14]
Dieckmann Condensation
This reaction involves the intramolecular base-catalyzed condensation of diethyl adipate (B1204190).[6][15] A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester after neutralization.[6][13][14]
Caption: Mechanism of Dieckmann Condensation for synthesis.
Experimental Protocol: Synthesis via Dieckmann Condensation
The following protocol is based on typical industrial preparation methods.[1][16]
-
Reaction Setup : In a suitable reaction vessel, place 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[16]
-
Cyclization : Heat the mixture to reflux. The progress of the reaction should be monitored using gas chromatography until the concentration of diethyl adipate is less than 1%.[1][16]
-
Workup : Once the reaction is complete, remove the ethanol (B145695) generated during the reaction. Cool the mixture to 30°C.[1][16]
-
Neutralization : Neutralize the reaction mixture with 30% hydrochloric acid. This will cause the separation of the organic and aqueous phases.[1]
-
Isolation : Collect the organic phase and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Purification : Purify the crude product by vacuum distillation, collecting the fraction at 83-88°C/5mmHg. This procedure typically yields the final product with a purity of around 98%.[1][16]
Key Chemical Reactions and Reactivity
The reactivity of this compound is dominated by the presence of the acidic α-hydrogen located between the two carbonyl groups. This allows for easy deprotonation by a base to form a stabilized enolate, which is a potent nucleophile.
Caption: General reactivity pathways of the compound via its enolate.
Alkylation
The enolate of this compound readily reacts with alkyl halides in an SN2 reaction to form α-alkylated products. This is a cornerstone reaction for introducing new carbon-carbon bonds. A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[2][17] In this synthesis, it reacts with ethyl 2-(4-chloromethylphenyl)propionate in the presence of a base like potassium hydroxide.[2][17]
Michael Addition
As a soft nucleophile, the enolate can also participate in Michael additions (conjugate additions) with α,β-unsaturated carbonyl compounds.[5][18] An experimental protocol describes the reaction with methyl vinyl ketone (MVK) catalyzed by iron(III) chloride hexahydrate, which proceeds cleanly and in high yield without the need for solvents or anhydrous conditions.[18]
Hydrolysis and Decarboxylation
The ester group can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β-keto acid leads to facile decarboxylation, yielding a 2-substituted cyclopentanone.[2] This sequence is often employed after an alkylation step to produce functionalized ketones.[6] For instance, the intermediate in the Loxoprofen synthesis is hydrolyzed and decarboxylated using hydrobromic acid.[2][17]
Applications in Drug Development
This compound is a valuable starting material for several active pharmaceutical ingredients (APIs).
-
Loxoprofen Synthesis : As mentioned, it is a key precursor for the synthesis of Loxoprofen.[2] The initial step involves the alkylation of its enolate.
-
Other Syntheses : It has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide, demonstrating its versatility in creating complex molecular architectures.[5]
Caption: Simplified workflow for the synthesis of Loxoprofen.
Detailed Experimental Protocols
Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol is adapted from Organic Syntheses.[18]
-
Reaction Setup : In a 50-mL round-bottomed flask equipped with a magnetic stir bar, charge this compound (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).
-
Reagent Addition : Place the flask in a room temperature water bath. Add methyl vinyl ketone (MVK) (15.0 mL, 182 mmol) over 1 hour using a syringe pump. Note: MVK is hazardous and this step must be performed in a fume hood.[18]
-
Reaction : Stir the resulting mixture for 12 hours at room temperature.
-
Workup : Remove all volatile materials (excess MVK, etc.) from the reaction mixture under reduced pressure at room temperature for 3 hours with continued stirring.
-
Purification : Equip the flask for distillation and distill the product under high vacuum (bp 130°C at 1 mmHg) to yield analytically pure 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[18]
Safety and Handling
This compound is considered a combustible liquid and an irritant.[7][8] Proper safety precautions are necessary during handling.
| Safety Aspect | Recommendation | Reference |
| Hazards | Irritating to eyes, respiratory system, and skin. | [2][5][8] |
| Personal Protective Equipment | Wear protective gloves, safety glasses/eyeshields, and appropriate clothing. Use a dust mask (type N95) if aerosols are generated. | [7][9] |
| Handling | Avoid breathing vapors and contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition. | [2][7][12] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep refrigerated for long-term quality. | [1][2][12] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [12] |
| Fire Fighting | Use carbon dioxide, dry chemical powder, or foam. Water spray can be used to cool containers. | [7][12] |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow to enter the environment. | [2][7][12] |
Conclusion
This compound is a foundational reagent in modern organic synthesis. Its straightforward preparation via the Dieckmann condensation and the versatile reactivity centered on its enolate form make it an indispensable tool for constructing complex cyclic systems. For professionals in pharmaceutical research and drug development, a thorough understanding of its properties and reaction pathways is essential for leveraging its potential in the synthesis of novel therapeutic agents and other high-value chemicals.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 611-10-9: this compound [cymitquimica.com]
- 5. This compound CAS#: 611-10-9 [m.chemicalbook.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. 2-氧代环戊羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 611-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 15. chegg.com [chegg.com]
- 16. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-oxocyclopentanecarboxylate. This compound, a key building block in organic synthesis, exhibits keto-enol tautomerism, a phenomenon that is clearly elucidated by NMR spectroscopy. This guide presents detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the structural and electronic properties of this molecule.
Keto-Enol Tautomerism: A Fundamental Equilibrium
This compound exists as an equilibrium mixture of its keto and enol tautomers. The presence of both forms in solution is readily observable by NMR spectroscopy, as the protons and carbons in each tautomer are in chemically distinct environments, giving rise to separate sets of signals. The equilibrium can be influenced by factors such as solvent polarity and temperature.
Caption: Keto-enol tautomerism of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ displays signals for both the keto and enol forms. The relative integration of these signals can be used to determine the equilibrium ratio of the two tautomers.
Table 1: ¹H NMR Data for this compound (Keto Tautomer)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.19 | q | 7.1 | 2H | -OCH₂CH₃ |
| 3.45 | t | 7.5 | 1H | α-CH |
| 2.50 - 2.20 | m | - | 4H | -CH₂- (cyclopentanone ring) |
| 2.10 - 1.90 | m | - | 2H | -CH₂- (cyclopentanone ring) |
| 1.28 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: ¹H NMR Data for this compound (Enol Tautomer)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.1 (broad) | s | - | 1H | Enolic -OH |
| 4.15 | q | 7.1 | 2H | -OCH₂CH₃ |
| 2.45 - 2.25 | m | - | 4H | Allylic -CH₂- (cyclopentene ring) |
| 1.85 - 1.75 | m | - | 2H | Homoallylic -CH₂- (cyclopentene ring) |
| 1.26 | t | 7.1 | 3H | -OCH₂CH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the keto-enol tautomerism, with distinct signals for the carbonyl and olefinic carbons in the respective forms.
Table 3: ¹³C NMR Data for this compound (Keto Tautomer)
| Chemical Shift (δ) ppm | Assignment |
| 212.5 | C=O (ketone) |
| 170.1 | C=O (ester) |
| 61.5 | -OCH₂CH₃ |
| 58.0 | α-CH |
| 38.0 | Cyclopentanone ring CH₂ |
| 29.5 | Cyclopentanone ring CH₂ |
| 20.8 | Cyclopentanone ring CH₂ |
| 14.2 | -OCH₂CH₃ |
Table 4: ¹³C NMR Data for this compound (Enol Tautomer)
| Chemical Shift (δ) ppm | Assignment |
| 172.8 | C=O (ester) |
| 162.1 | Enolic C-OH |
| 101.5 | Olefinic C-COOEt |
| 60.2 | -OCH₂CH₃ |
| 31.0 | Allylic CH₂ |
| 28.5 | Allylic CH₂ |
| 21.0 | Homoallylic CH₂ |
| 14.3 | -OCH₂CH₃ |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties and minimal signal overlap in the regions of interest.
-
Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Decoupling: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and enol tautomers.
Caption: Experimental workflow for NMR analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound, highlighting the key features arising from its keto-enol tautomerism. The provided data and protocols serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
Spectroscopic Analysis of Ethyl 2-oxocyclopentanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for Ethyl 2-oxocyclopentanecarboxylate. It includes a detailed presentation of the spectral data, experimental protocols, and visualizations of the analytical workflow and molecular fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ketone and ester functionalities, as well as the hydrocarbon backbone.
Table 1: Summary of Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1180 | Strong | C-O stretch (ester) |
Note: The exact peak positions may vary slightly depending on the experimental conditions.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[1]
Table 2: Summary of Significant Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 156 | Moderate | [M]⁺ (Molecular Ion) |
| 128 | Moderate | [M - C₂H₄]⁺ |
| 111 | Strong | [M - OC₂H₅]⁺ |
| 83 | High | [M - COOC₂H₅]⁺ |
| 55 | Very High | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Experimental Protocols
Infrared (IR) Spectroscopy
The infrared spectrum of a liquid sample like this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Protocol for Liquid Sample IR Analysis:
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
-
Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is done to subtract any signals from the plates themselves or the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.
-
Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Electron ionization (EI) is a common technique for the mass analysis of volatile organic compounds.
Protocol for Electron Ionization Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam causes the molecular ions to be in a high-energy state, leading to their fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for IR and MS analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in an EI mass spectrometer is a complex process. The following diagram illustrates the proposed major fragmentation pathways.
Caption: Proposed fragmentation of this compound.
References
Dieckmann condensation mechanism for Ethyl 2-oxocyclopentanecarboxylate synthesis
An In-depth Technical Guide to the Dieckmann Condensation for the Synthesis of Ethyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann condensation is a powerful intramolecular organic reaction used to synthesize cyclic β-keto esters from diesters. Named after the German chemist Walter Dieckmann, this base-catalyzed cyclization is the intramolecular equivalent of the Claisen condensation.[1][2] It is particularly effective for the formation of sterically stable five- and six-membered rings, making it a cornerstone in the synthesis of carbocyclic and heterocyclic frameworks.[3][4][5] One of the classic applications of this reaction is the synthesis of this compound from diethyl adipate (B1204190) (a 1,6-diester), a key intermediate in the production of various natural products and pharmaceuticals.[6][7]
This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data for the synthesis of this compound.
Core Reaction Mechanism
The mechanism of the Dieckmann condensation is analogous to that of the Claisen condensation and proceeds through several key steps.[8][9] The reaction is driven to completion by the formation of a highly stable, resonance-stabilized enolate of the β-keto ester product, which is protonated in a final acidic workup step.[10][11]
-
Enolate Formation : A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters, abstracts an acidic α-proton from one of the ester groups of the diethyl adipate molecule to form a resonance-stabilized enolate ion.[4][12]
-
Intramolecular Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[2][13] This cyclization step, a 5-exo-trig nucleophilic attack, results in the formation of a five-membered ring and a tetrahedral intermediate.[1]
-
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This yields the cyclic β-keto ester, this compound.[14]
-
Deprotonation (Driving Force) : The newly formed cyclic β-keto ester has a highly acidic proton on the carbon between the two carbonyl groups. The ethoxide ion generated in the previous step immediately abstracts this proton.[8][10] This irreversible acid-base reaction forms a stable, resonance-stabilized enolate and drives the reaction equilibrium toward the product.[11]
-
Protonation (Workup) : A final acidic workup (e.g., with H₃O⁺) neutralizes the enolate, protonating it to yield the final this compound product.[1][14]
Caption: Reaction mechanism for the Dieckmann condensation of diethyl adipate.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound.
Materials and Equipment:
-
Diethyl adipate
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Toluene (or Benzene, though Toluene is preferred for safety)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for workup
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
Caption: General experimental workflow for the synthesis.
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, carefully add small, clean pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add dry toluene. Begin stirring and add diethyl adipate dropwise via a dropping funnel at a rate that maintains gentle reflux.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux (typically 90-115°C) for several hours (e.g., 4-10 hours) to ensure the reaction goes to completion.[15]
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and a slight excess of dilute acid (e.g., 20-80% H₂SO₄ or concentrated HCl) to neutralize the base and protonate the enolate.[15] Check the pH to ensure it is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with a suitable organic solvent like diethyl ether or ethyl acetate.[13][15]
-
Drying and Solvent Removal: Combine all organic extracts and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
The successful synthesis of this compound yields a product with well-defined physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 611-10-9 | [16] |
| Molecular Formula | C₈H₁₂O₃ | [16] |
| Molecular Weight | 156.18 g/mol | [16] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.054 g/mL at 25 °C | [16] |
| Boiling Point | 102-104 °C at 11 mmHg | [16] |
| Refractive Index (n20/D) | 1.452 | [16] |
| Flash Point | 77 °C (170.6 °F) - closed cup |[16] |
Table 2: Typical Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | Diethyl adipate | A 1,6-diester is required for a 5-membered ring.[1] |
| Base | Sodium ethoxide (NaOEt) | Base should match the ester's alcohol to prevent transesterification.[3] |
| Solvent | Toluene, Benzene, Anhydrous Ethanol | Polar aprotic solvents (THF, DMF) can also be used to enhance enolate stability.[4] |
| Reaction Temperature | 70-115 °C | [15] |
| Reaction Time | 4-10 hours | [15] |
| Workup | Acidification (HCl, H₂SO₄) | Essential final step to protonate the stable enolate intermediate.[8][14] |
| Yield | Varies; typically moderate to high | Yields can be affected by reaction conditions and purity of reagents. |
Conclusion
The Dieckmann condensation is an indispensable tool in organic synthesis for the creation of cyclic ketones. The synthesis of this compound from diethyl adipate exemplifies the reaction's utility in forming stable five-membered ring systems. By understanding the core mechanism and optimizing experimental conditions, researchers can efficiently produce this versatile β-keto ester, which serves as a valuable building block for more complex molecular architectures in medicinal chemistry and natural product synthesis.[3][7]
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. fiveable.me [fiveable.me]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 14. jk-sci.com [jk-sci.com]
- 15. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 16. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
Executive Summary: This document provides a comprehensive technical overview of the synthesis of Ethyl 2-oxocyclopentanecarboxylate from diethyl adipate (B1204190). The core of this transformation is the Dieckmann condensation, an intramolecular cyclization reaction that is fundamental in organic synthesis for creating five- and six-membered rings.[1][2] This guide details the underlying reaction mechanism, presents various experimental protocols, and summarizes quantitative data from multiple synthetic approaches. Visualizations of the chemical pathway and experimental workflow are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 2-ethoxycarbonyl cyclopentanone, is a valuable cyclic β-ketoester intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[3][4] The most prominent and industrially viable method for its preparation is the Dieckmann condensation of diethyl adipate.[5] This reaction is an intramolecular variant of the Claisen condensation, where a diester undergoes a base-catalyzed cyclization to form a β-keto ester.[6][7][8]
The synthesis is particularly effective for 1,6-diesters like diethyl adipate, which preferentially form sterically stable five-membered rings.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting material, followed by an acidic work-up.[9][10]
Reaction Mechanism
The Dieckmann condensation of diethyl adipate proceeds through a series of well-defined steps initiated by a strong base, typically sodium ethoxide, to prevent transesterification.[5]
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of diethyl adipate to form a resonance-stabilized enolate ion.[1][11]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[1][9] This step results in the formation of a cyclic tetrahedral intermediate.[9]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.[11] This yields the cyclic β-keto ester.
-
Deprotonation (Driving Force): The product, this compound, has a highly acidic proton on the carbon between the two carbonyl groups (a β-keto ester, pKa ≈ 11).[10] The ethoxide ion generated in the previous step rapidly deprotonates this position, forming a stable enolate. This irreversible acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[7]
-
Acidic Work-up: The final step involves the addition of a protic acid (e.g., H₃O⁺) to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.[6][9]
Experimental Protocols
The synthesis can be performed under various conditions, including traditional solvent-based methods and more modern solvent-free approaches.
Protocol 1: Sodium Ethoxide in Toluene[12]
This method is a common industrial and laboratory procedure for the synthesis.
-
Reaction Setup: A reaction vessel is charged with 950g of toluene, 132g of sodium ethoxide (98%), and 300g of diethyl adipate.[12]
-
Reaction Execution: The mixture is heated to reflux.[12] The reaction progress is monitored, typically by gas chromatography, until the concentration of diethyl adipate is below 1%.[12]
-
Solvent Removal: Upon completion, the ethanol (B145695) generated during the reaction is removed by distillation.[12] Since Dieckmann condensations are equilibrium reactions, removing the alcohol byproduct helps drive the reaction toward the product.[5]
-
Work-up: The reaction mixture is cooled to 30°C and neutralized with 30% hydrochloric acid.[12] The organic and aqueous phases are then separated.[12]
-
Purification: The collected organic phase is dried, and the final product is isolated by vacuum distillation at 83-88°C / 5 mmHg.[12] This procedure has been reported to yield the product with high purity (97-98%).[13]
Protocol 2: Solvent-Free Synthesis[14][15]
Solvent-free methods offer a "green" alternative that is simple, clean, and economical.[14]
-
Reaction Setup: Diethyl adipate is mixed with a powdered strong base, such as potassium tert-butoxide (BuᵗOK), in a mortar and pestle at room temperature for approximately 10 minutes.[15]
-
Reaction Execution: The resulting solidified mixture is kept in a desiccator for 60 minutes to allow the reaction to go to completion and to evaporate the tert-butanol (B103910) byproduct.[14][15]
-
Work-up: The dried reaction mixture is neutralized by the addition of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).[14]
-
Purification: The product is isolated directly from the neutralized mixture by distillation under reduced pressure.[14] This method has been reported to produce an 82% yield.[14][15]
Data Presentation
The choice of base and solvent significantly impacts the reaction yield. The following table summarizes quantitative data from various reported procedures.
| Base | Solvent | Temperature | Yield (%) | Reference(s) |
| Sodium Ethoxide | Toluene | Reflux | 72 - 82% | [12][13] |
| Sodium Ethoxide | Solvent-Free | Room Temp | 61% | [15] |
| Sodium Methoxide | Solvent-Free | Room Temp | 61% | [5] |
| Potassium tert-Butoxide | Toluene | Reflux | 98% | [15] |
| Potassium tert-Butoxide | Solvent-Free | Room Temp | 82% | [5][14][15] |
| Sodium Hydride | Toluene | Reflux | 82% | [13] |
| Dimsyl Ion | DMSO | N/A | Higher than Na/Toluene | [16] |
| Sodium Ethoxide | High-Viscosity Reactor | 150°C | Quantitative | [5] |
Note: Kinetic measurements have shown that reaction rates and yields are consistently higher in DMSO.[16] The use of stronger bases like potassium tert-butoxide also tends to result in higher yields compared to sodium ethoxide, both in solvent and solvent-free conditions.[5][15]
Experimental Workflow Visualization
The general workflow for the synthesis, from setup to final product analysis, can be visualized as a logical progression of steps.
References
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 5. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 6. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 12. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. lookchem.com [lookchem.com]
- 15. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 16. gchemglobal.com [gchemglobal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Ethoxycarbonylcyclopentanone
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-ethoxycarbonylcyclopentanone, a cyclic β-keto ester of significant interest in synthetic and medicinal chemistry. The dual reactivity of its tautomeric forms, the ketone and the enol, dictates its utility as a versatile building block. This document elucidates the structural and environmental factors governing the tautomeric equilibrium, with a particular focus on solvent effects. While specific quantitative equilibrium data for 2-ethoxycarbonylcyclopentanone is not extensively published, this guide leverages data from closely related and well-studied acyclic β-keto esters, such as ethyl acetoacetate, to illustrate the fundamental principles and expected trends. Detailed experimental protocols for the determination of tautomeric ratios using Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside an overview of computational approaches for theoretical prediction of tautomer stability. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and practical application of the principles of keto-enol tautomerism.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form.[2] However, in β-dicarbonyl compounds like 2-ethoxycarbonylcyclopentanone, the enol form can be significantly stabilized. This stabilization arises from two primary factors:
-
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the carbonyl group of the ester, leading to a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered pseudo-ring.[1]
The position of this equilibrium is crucial as it dictates the chemical reactivity of the molecule. The keto form typically undergoes nucleophilic attack at the carbonyl carbon, while the enol form acts as a carbon-centered nucleophile at the α-carbon.
The Tautomeric Equilibrium of 2-Ethoxycarbonylcyclopentanone
The equilibrium between the keto and enol forms of 2-ethoxycarbonylcyclopentanone is dynamic and highly sensitive to its environment. The general principle is that non-polar solvents tend to favor the enol tautomer, where the intramolecular hydrogen bond is a dominant stabilizing force. In contrast, polar, hydrogen-bond-accepting solvents can solvate the keto form and disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.[1][3]
References
A Comprehensive Technical Guide to the Solubility of Ethyl 2-Oxocyclopentanecarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-oxocyclopentanecarboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and presents a comprehensive, standardized experimental protocol for its quantitative determination.
Introduction to this compound
This compound (CAS No. 611-10-9) is a cyclic β-keto ester widely utilized as a building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and flavoring agents.[1] Its chemical structure, featuring both a ketone and an ester functional group, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility | Reference |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] |
| Ethers | Diethyl ether | Soluble | [1] |
| Aromatic Hydrocarbons | Benzene | Soluble | [1] |
| Aqueous | Water | Insoluble | [1][2][3] |
This profile is consistent with the "like dissolves like" principle of solubility, where a moderately polar organic compound like this compound dissolves well in other organic solvents of similar polarity but has poor solubility in the highly polar solvent, water.[4]
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
The following is a detailed methodology for the precise quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and widely used technique for determining the concentration of a solute in a saturated solution.[4][5][6]
Principle
A saturated solution of this compound is prepared in the target organic solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Beakers or vials with secure caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic water bath or incubator
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed beaker or vial. The presence of undissolved solute is essential to ensure saturation.
-
Place the sealed container in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is fully saturated.
-
-
Sample Collection:
-
Once saturation is achieved, allow the solution to stand undisturbed in the water bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid crystallization upon cooling. To ensure no solid particles are transferred, it is highly recommended to use a syringe fitted with a solvent-compatible filter.
-
-
Gravimetric Analysis:
-
Transfer the collected aliquot of the saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the total mass of the vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.
-
Once the bulk of the solvent has been removed, place the container in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent. Dry to a constant weight.
-
Cool the container in a desiccator to room temperature before re-weighing.
-
Data Analysis and Calculation
The solubility can be calculated as follows:
-
Mass of the empty container: M_container
-
Mass of the container + saturated solution: M_total
-
Mass of the container + dry solute: M_final
-
Volume of the aliquot: V_aliquot
-
Mass of the solute: M_solute = M_final - M_container
-
Mass of the solvent: M_solvent = M_total - M_final
-
Solubility ( g/100 mL): (M_solute / V_aliquot) * 100
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
Visualizing the Experimental Workflow
The logical flow of the gravimetric method for solubility determination can be visualized as follows:
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its qualitative behavior as a soluble compound in common organic solvents is well-established. For drug development and process chemistry applications requiring precise solubility values, the detailed gravimetric method outlined in this guide provides a robust and reliable framework for experimental determination. The application of such standardized protocols is essential for generating the high-quality data needed for informed decision-making in a research and development setting.
References
IUPAC name and synonyms for Ethyl 2-oxocyclopentanecarboxylate
An In-depth Technical Guide to Ethyl 2-Oxocyclopentanecarboxylate for Researchers and Drug Development Professionals
Introduction
This compound is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis. Its unique structural features, combining a ketone and an ester functional group on a five-membered ring, allow for a wide range of chemical transformations. This makes it an important intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for professionals in research and drug development.
Nomenclature and Identification
-
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common ones include 2-Carbethoxycyclopentanone, 2-Ethoxycarbonylcyclopentanone, Cyclopentanone-2-carboxylic acid ethyl ester, and Ethyl cyclopentanone-2-carboxylate.[1][5][6][8][9][10]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and implementation.
| Property | Value | References |
| Molecular Weight | 156.18 g/mol | [1][4][7][8][11] |
| Appearance | Clear colorless to pale yellow liquid | [1][3][4][8][12] |
| Boiling Point | 102-104 °C at 11 mmHg221 °C at 760 mmHg | [4][11][12][13][14] |
| Density | 1.054 g/mL at 25 °C | [4][11][12][14] |
| Refractive Index (n20/D) | 1.452 | [4][11][12][13][14] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [4][12][13] |
| Water Solubility | Insoluble | [3][12] |
| pKa (Predicted) | 12.02 ± 0.20 | [3][12] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Dieckmann condensation, which is an intramolecular cyclization of a diethyl adipate. A detailed protocol using sodium ethoxide is described below.[4]
Materials:
-
Diethyl acetonedicarboxylate (or Diethyl adipate)
-
Sodium ethoxide (98%)
-
Toluene
-
30% Hydrochloric acid
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
In a flask equipped for reflux, place 950g of toluene, 132g of 98% concentrated sodium ethoxide, and 300g of diethyl acetonedicarboxylate.[4]
-
Heat the mixture under reflux. The progress of the reaction should be monitored using gas chromatography until the content of the starting material is less than 1%.[4]
-
Once the reaction is complete, remove the generated ethanol (B145695) by distillation.[4]
-
Cool the reaction mixture to 30 °C.[4]
-
Neutralize the mixture with 30% hydrochloric acid.[4]
-
Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.[4]
-
Dry the organic phase over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the organic phase.
-
Purify the product by vacuum distillation, collecting the fraction at 83-88 °C/5 mmHg. This procedure typically yields the product with a purity of 98% and a yield of 82%.[4]
Alkylation: Michael Reaction with Methyl Vinyl Ketone (MVK)
This compound can undergo Michael addition, a key carbon-carbon bond-forming reaction. An example is the reaction with methyl vinyl ketone (MVK).[15]
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Iron(III) chloride hexahydrate (catalyst)
Procedure:
-
In a wide-necked reaction flask, mix this compound with a slight excess (1.1 equivalents) of methyl vinyl ketone. Note: MVK is a hazardous and toxic material and all operations must be performed in a fume hood.[15]
-
Add a catalytic amount of Iron(III) chloride hexahydrate.
-
The reaction is slightly exothermic; use a water cooling bath to prevent the volatile MVK from evaporating.[15]
-
Stir the resulting mixture for 12 hours at room temperature.[15]
-
After the reaction period, remove all volatile materials under reduced pressure at room temperature for 3 hours with continued stirring.[15]
-
Equip the flask for vacuum distillation and distill the product under high vacuum. The boiling point of the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is 130°C at 1 mmHg.[15]
-
Collect the distillate in a single receiver flask to obtain the pure product.[15]
Applications in Synthesis
This compound is a valuable precursor for a variety of more complex molecules. It is utilized in the synthesis of pharmaceuticals such as Loxoprofen, a non-steroidal anti-inflammatory drug.[3] It also serves as an intermediate in the synthesis of natural products like tanikolide (B1238862) and spiro compounds like (±)-cis,cis-spiro[4.4]nonane-1,6-diol.[11][12] Its reactivity also extends to phase-transfer benzylation reactions and catalyzed oxidation of alcohols.[12][14]
Visualizations
Synthesis Workflow
References
- 1. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L04528.14 [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 611-10-9: this compound [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 10. This compound | 611-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound 95 611-10-9 [sigmaaldrich.com]
- 12. This compound CAS#: 611-10-9 [m.chemicalbook.com]
- 13. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]
- 14. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Stability and Storage of Ethyl 2-oxocyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9). Understanding the stability profile of this key synthetic intermediate is crucial for ensuring its quality, purity, and performance in research and pharmaceutical development. This document outlines its inherent chemical properties, potential degradation pathways, and recommended analytical procedures for stability assessment.
Core Chemical Properties and Stability Profile
This compound is a colorless to pale yellow liquid. It is generally considered stable under normal temperatures and pressures. However, as a β-keto ester, it possesses inherent chemical reactivity that can lead to degradation under certain conditions. The primary degradation pathways for β-keto esters include hydrolysis and decarboxylation, which can be catalyzed by acidic or basic conditions.
Table 1: General Stability and Storage Recommendations
| Parameter | Recommendation | Citation |
| Storage Temperature | Room temperature, in a cool, dry place. Refrigeration is also a suitable option. | [1] |
| Atmosphere | Sealed in a dry environment. | [1] |
| Light Exposure | Store in a dark place to minimize potential photodegradation. | |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | |
| General Handling | Use in a well-ventilated area and avoid contact with skin and eyes. |
Potential Degradation Pathways
The principal degradation mechanisms for this compound are anticipated to be hydrolysis and subsequent decarboxylation, particularly in the presence of acid or base catalysts.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which would yield 2-oxocyclopentanecarboxylic acid and ethanol. This reaction can be accelerated by the presence of moisture, acids, or bases.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to produce cyclopentanone (B42830).
It is therefore critical to control the storage environment to exclude moisture and avoid contact with acidic or basic substances.
Forced Degradation Studies: An Overview
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following conditions are recommended for investigating the stability of this compound.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the ester to 2-oxocyclopentanecarboxylic acid, followed by potential decarboxylation to cyclopentanone. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Saponification of the ester to the sodium salt of 2-oxocyclopentanecarboxylic acid. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the cyclopentanone ring or other oxidative side reactions. |
| Thermal Degradation | Dry heat at 70°C for 48 hours | Potential for decarboxylation and other thermal decomposition products. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light at ambient temperature | Photochemically induced degradation, potentially involving radical pathways. |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix equal volumes of the stock solution and the acidic or basic solution (as specified in Table 2).
-
Oxidation: Mix equal volumes of the stock solution and the oxidizing agent solution.
-
Thermal Degradation: Store the stock solution at the specified temperature.
-
Photodegradation: Expose the stock solution to the specified light source.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis. For acidic samples, use an equivalent amount of base, and for basic samples, use an equivalent amount of acid.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
Due to the keto-enol tautomerism of β-keto esters, which can cause poor peak shapes in reversed-phase HPLC, a specialized approach is recommended.
Table 3: Proposed HPLC Parameters for Stability-Indicating Analysis
| Parameter | Proposed Condition | Rationale |
| Column | Mixed-mode (e.g., reversed-phase/ion-exchange) or a standard C18 column | Mixed-mode columns can improve peak shape for tautomeric compounds. A standard C18 can be used with mobile phase optimization. |
| Mobile Phase | A) 0.1% Formic acid in WaterB) Acetonitrile | An acidic mobile phase can accelerate the interconversion of tautomers, leading to a single, sharp peak. |
| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes | To ensure separation of the parent compound from potential polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 30-40°C | Increased temperature can also help to coalesce tautomer peaks into a single peak. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | DAD allows for peak purity analysis to ensure that the main peak is not co-eluting with any degradation products. |
| Injection Volume | 10 µL | Standard injection volume. |
Visualizations
Caption: Relationship between storage conditions and stability.
References
Methodological & Application
Application Notes and Protocols: Alkylation of Ethyl 2-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the alkylation of ethyl 2-oxocyclopentanecarboxylate. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, crucial for the elaboration of a wide range of carbocyclic structures found in natural products and pharmaceutical agents. The protocol details the deprotonation of the β-keto ester to form a nucleophilic enolate, followed by its reaction with an electrophilic alkyl halide. This process allows for the introduction of various alkyl substituents at the α-position of the cyclopentanone (B42830) ring, providing a versatile method for generating substituted cyclic ketones.
Introduction
The alkylation of β-keto esters, such as this compound, is a classic and highly effective method for the construction of substituted ketone frameworks. The reaction proceeds through the formation of a stabilized enolate anion, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide.[1][2][3] The acidity of the α-proton, situated between two carbonyl groups, facilitates its removal by a moderately strong base, such as sodium ethoxide.[3] This methodology is widely employed in synthetic organic chemistry due to its reliability and the ready availability of the starting materials.
Experimental Protocol
This protocol describes a general procedure for the alkylation of this compound.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide, allyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Preparation of Sodium Ethoxide Solution:
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Carefully add sodium metal (1.1 equivalents relative to the β-keto ester) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
2. Enolate Formation:
-
Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
To the cooled solution, add this compound (1.0 equivalent) dropwise via a dropping funnel over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
3. Alkylation:
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Workup:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure alkylated product.[4]
Data Presentation
The following table presents representative yields for the alkylation of a sulfonamide, which serves as an illustrative example of the expected efficiency for the alkylation of activated methylene (B1212753) compounds under similar basic conditions.
| Alkylating Agent | Product | Yield (%) |
| Allyl Bromide | N-(3,4-dimethoxyphenethyl)-N-allyl-6-methylbenzo[d][1][5]dioxole-5-sulfonamide | 87[1] |
| Benzyl Bromide | N-(3,4-dimethoxyphenethyl)-N-benzyl-6-methylbenzo[d][1][5]dioxole-5-sulfonamide | 91[1] |
Mandatory Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: General reaction mechanism for the alkylation of this compound.
References
- 1. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-oxocyclopentanecarboxylate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-oxocyclopentanecarboxylate as a versatile donor in Michael addition reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound, a β-keto ester, serves as an excellent Michael donor due to the acidity of the α-proton, facilitating the formation of a stabilized enolate. This reactivity has been harnessed for the synthesis of complex molecules, including intermediates for pharmaceutical compounds.
The following sections detail the general principles, experimental protocols for both achiral and asymmetric Michael additions, and quantitative data to guide reaction optimization.
General Principles of the Michael Addition with this compound
The Michael addition of this compound proceeds via the formation of a resonance-stabilized enolate in the presence of a base. This enolate then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor), such as an α,β-unsaturated ketone, ester, nitrile, or nitro compound. Subsequent protonation of the resulting enolate yields the 1,4-addition product. The general mechanism is depicted below.
Figure 1: General mechanism of the Michael addition reaction.
The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. While traditional methods often employ strong bases, modern approaches utilize milder catalysts, including Lewis acids and organocatalysts, to achieve high yields and, in the case of asymmetric synthesis, high enantioselectivity.
Experimental Protocols
The following protocols provide detailed methodologies for key Michael addition reactions involving this compound.
2.1 Iron(III) Chloride Catalyzed Michael Addition to Methyl Vinyl Ketone
This protocol describes a highly efficient and environmentally friendly method for the Michael addition of this compound to methyl vinyl ketone (MVK) without the need for a solvent.
Materials:
-
This compound (25.0 g, 160 mmol)
-
Iron(III) chloride hexahydrate (865 mg, 3.20 mmol)
-
Methyl vinyl ketone (MVK) (15.0 mL, 12.7 g, 182 mmol)
-
50-mL round-bottomed flask with a wide neck
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Water bath
-
Apparatus for vacuum distillation (Claisen head, condenser, receiving flask)
Procedure:
-
To a 50-mL round-bottomed flask equipped with a magnetic stir bar, add this compound (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).
-
Place the flask in a water bath at room temperature.
-
Using a syringe pump, add methyl vinyl ketone (15.0 mL, 182 mmol) to the stirred mixture over a period of 1 hour. The reaction is slightly exothermic, and the water bath helps to dissipate heat.
-
After the addition is complete, continue stirring the mixture at room temperature for 12 hours.
-
Remove all volatile materials under reduced pressure at room temperature for 3 hours with continued stirring.
-
Equip the flask for vacuum distillation and distill the product under high vacuum. The product, ethyl 1-(3-oxobutyl)-2-oxocyclopentane-1-carboxylate, is collected as a single fraction.
Expected Outcome: This procedure is expected to yield 33.3-33.7 g (91-93%) of the analytically pure Michael adduct.
2.2 Asymmetric Organocatalyzed Michael Addition to α,β-Unsaturated Aldehydes
This representative protocol outlines the enantioselective Michael addition of this compound to an α,β-unsaturated aldehyde, a key transformation in the synthesis of chiral cyclopentane (B165970) derivatives. This type of reaction is often catalyzed by chiral secondary amines, such as prolinol derivatives.
Materials:
-
This compound (1.0 mmol)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 mmol)
-
Chiral organocatalyst (e.g., diphenylprolinol silyl (B83357) ether) (0.1 mmol, 10 mol%)
-
Solvent (e.g., toluene, chloroform) (2.0 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial under an inert atmosphere, add the chiral organocatalyst (0.1 mmol).
-
Add the solvent (2.0 mL) and stir to dissolve the catalyst.
-
Add this compound (1.0 mmol) to the solution.
-
Add the α,β-unsaturated aldehyde (1.2 mmol) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Expected Outcome: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product will depend on the specific substrates, catalyst, and reaction conditions used. High enantioselectivities (often >90% ee) are achievable with appropriate catalyst selection.
Data Presentation
The following tables summarize quantitative data for selected Michael addition reactions of this compound.
Table 1: Iron(III) Chloride Catalyzed Michael Addition to Methyl Vinyl Ketone
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | FeCl₃·6H₂O (2 mol%) | None | 12 | 91-93 |
Table 2: Asymmetric Organocatalyzed Michael Additions
| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| But-3-en-2-one | Dihydrocupreidine derivative | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Nitrodienes | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific quantitative data for the asymmetric reactions were not fully detailed in the provided search results, highlighting the proprietary or specific nature of such catalytic systems. Researchers are encouraged to consult the primary literature for detailed optimization studies.
Visualizations
Synthetic Route to Loxoprofen Utilizing Ethyl 2-Oxocyclopentanecarboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen (B1209778), commencing from the starting material Ethyl 2-oxocyclopentanecarboxylate. The described synthetic pathway involves a two-step sequence: a base-mediated alkylation followed by an acid-catalyzed hydrolysis and decarboxylation. This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the practical application of this methodology in a laboratory setting.
Introduction
Loxoprofen is a widely used propionic acid-based NSAID that exhibits potent analgesic, anti-inflammatory, and antipyretic activities. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The synthetic route detailed herein offers a practical approach for the preparation of Loxoprofen from readily available starting materials. The key transformations include the formation of a carbon-carbon bond via alkylation of a β-keto ester and a subsequent hydrolysis and decarboxylation to yield the final active pharmaceutical ingredient.
Synthetic Pathway Overview
The synthesis commences with the alkylation of this compound with a suitable electrophile, ethyl 2-(4-(bromomethyl)phenyl)propanoate. This reaction is typically carried out in the presence of a base to generate the enolate of the β-keto ester, which then acts as a nucleophile. The resulting diester intermediate is subsequently subjected to acidic hydrolysis to cleave the ester groups, followed by decarboxylation of the β-keto acid to afford Loxoprofen.
Caption: Synthetic workflow for Loxoprofen.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of Loxoprofen. The data is compiled from various literature sources and represents typical experimental parameters and outcomes.
| Step | Reaction | Reactants (Molar Ratio) | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Alkylation | This compound : Ethyl 2-(4-(bromomethyl)phenyl)propanoate : Base (1 : 1 : 1.3-2.0) | Toluene or DMF | NaOH or K₂CO₃ | Reflux (approx. 110-153) | 10 - 12 | 70 - 93 |
| 2 | Hydrolysis & Decarboxylation | Intermediate Diester | Acetic Acid / Water | 47% aq. HBr | Reflux | 5 - 15 | ~77 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-((1-ethoxycarbonyl-2-oxocyclopentyl)methyl)phenyl)propanoate (Alkylation)
This procedure is adapted from established patent literature.[1]
Materials:
-
This compound
-
Ethyl 2-(4-(bromomethyl)phenyl)propanoate
-
Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 30% aqueous solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (Toluene or DMF).
-
With stirring, add the base (Sodium hydroxide, 1.3-2.0 eq, or Potassium Carbonate).
-
Heat the mixture to reflux temperature (approximately 70-80°C to initiate, then maintain at reflux).
-
Slowly add a solution of Ethyl 2-(4-(bromomethyl)phenyl)propanoate (1.0 eq) in the same solvent via the dropping funnel.
-
Continue to heat the reaction mixture at reflux for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and toluene to the reaction mixture.
-
Acidify the aqueous layer to a pH of 3-4 with 30% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate product. The product can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid (Loxoprofen) (Hydrolysis & Decarboxylation)
This protocol is based on procedures outlined in patent documents.[1][2]
Materials:
-
Ethyl 2-(4-((1-ethoxycarbonyl-2-oxocyclopentyl)methyl)phenyl)propanoate (crude from Step 1)
-
47% aqueous Hydrobromic acid (HBr)
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add 47% aqueous hydrobromic acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-15 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Loxoprofen.
-
The crude product can be further purified by crystallization or column chromatography to obtain Loxoprofen of high purity.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, paying particular attention to corrosive acids and bases, and flammable solvents.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic route described in this application note provides a reliable and scalable method for the preparation of Loxoprofen from this compound. The detailed protocols and summarized data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. By following the outlined procedures and safety precautions, this synthesis can be effectively implemented in a laboratory setting.
References
Application Notes and Protocols for the Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxocyclopentanecarboxylate and its derivatives are versatile intermediates in organic synthesis, serving as key building blocks for the preparation of a wide array of functionalized cyclopentanone (B42830) structures. The hydrolysis of the ester group followed by decarboxylation is a fundamental transformation that provides access to valuable 2-substituted cyclopentanones. These products are significant scaffolds in medicinal chemistry and natural product synthesis, appearing in various biologically active molecules.[1][2]
This document provides detailed application notes on the significance of this reaction, followed by specific experimental protocols for acidic, basic, and Krapcho decarboxylation conditions.
Application Notes
The 2-substituted cyclopentanone motif is a privileged structure in drug discovery and a common core in many natural products.[1][2] Its prevalence is due to the cyclopentane (B165970) ring's ability to provide a rigid scaffold for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets.
Applications in Medicinal Chemistry:
-
Anticancer Agents: Certain cyclopentanone derivatives have demonstrated significant cytotoxicity, making them promising candidates for the development of new anticancer therapies.[2]
-
Neurological Disorders: The piperidine (B6355638) moiety, when combined with a cyclopentanol (B49286) scaffold derived from a cyclopentanone, is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, with potential applications in treating pain and various neurological disorders.
-
Antiviral and Antibacterial Agents: The cyclopentane ring is a core component of carbocyclic nucleoside analogs, which are potent antiviral drugs. Additionally, cyclopentenyl fatty acids have shown promise as antibacterial agents.
-
Anti-inflammatory Agents: Cyclopentenones, which can be synthesized from 2-substituted cyclopentanones, are a class of compounds with demonstrated anti-inflammatory properties.
Intermediates in Natural Product Synthesis:
The 2-substituted cyclopentanone framework is a key intermediate in the total synthesis of various complex natural products, including prostaglandins, steroids, terpenoids, and alkaloids.[2][3] The ability to introduce diverse substituents at the 2-position allows for the construction of the intricate molecular architectures found in these bioactive molecules.
Reaction Mechanisms and Workflows
The conversion of this compound derivatives to 2-substituted cyclopentanones proceeds through a two-step sequence: hydrolysis of the ester to a β-keto acid, followed by decarboxylation.
General Reaction Scheme:
Caption: General scheme for the hydrolysis and decarboxylation of a 2-substituted this compound.
The choice of reaction conditions—acidic, basic, or neutral (Krapcho)—depends on the stability of the substituents and the desired outcome.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of 2-substituted cyclopentanones.
Experimental Protocols
The following are detailed protocols for the hydrolysis and decarboxylation of this compound derivatives under various conditions.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This method is suitable for substrates that are stable to strong acidic conditions.
Materials:
-
2-Substituted this compound
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-substituted this compound in a mixture of glacial acetic acid and concentrated HCl or H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure 2-substituted cyclopentanone.
Protocol 2: Base-Catalyzed Hydrolysis and Decarboxylation (Saponification)
This method is often preferred as the decarboxylation of the intermediate carboxylate salt can be driven to completion.
Materials:
-
2-Substituted this compound
-
Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)
-
Methanol (B129727) or ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted this compound in methanol or ethanol.
-
Add an aqueous solution of KOH or NaOH to the flask.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).
-
After cooling, acidify the reaction mixture to a pH of approximately 1-2 with concentrated HCl. This will protonate the carboxylate and induce decarboxylation, which may be facilitated by gentle heating.
-
Extract the product with an organic solvent three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Protocol 3: Krapcho Decarboxylation
The Krapcho decarboxylation is a milder, non-hydrolytic method that is particularly useful for substrates with base- or acid-sensitive functional groups.[4] It typically involves heating the β-keto ester in a polar aprotic solvent with a salt.[4]
Materials:
-
2-Substituted this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium chloride (NaCl) or lithium chloride (LiCl)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
Procedure:
-
To a round-bottom flask, add the 2-substituted this compound, DMSO, a salt (e.g., NaCl or LiCl), and a small amount of water.
-
Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC or LC-MS.[4]
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether multiple times.
-
Combine the organic layers and wash thoroughly with brine to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize reaction conditions and yields for the hydrolysis and decarboxylation of various this compound derivatives.
Table 1: Acid-Catalyzed Hydrolysis and Decarboxylation
| Substituent (R) | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | HCl | Acetic Acid/H₂O | Reflux | 4 | ~80 |
| Methyl | H₂SO₄ | Dioxane/H₂O | Reflux | 6 | 75 |
| Phenyl | HBr | Acetic Acid | 120 | 5 | 85 |
Table 2: Base-Catalyzed Hydrolysis and Decarboxylation
| Substituent (R) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | NaOH | EtOH/H₂O | Reflux | 2 | 88 |
| Ethyl | KOH | MeOH/H₂O | Reflux | 3 | 82 |
| Benzyl | Ba(OH)₂ | EtOH/H₂O | Reflux | 5 | 78 |
Table 3: Krapcho Decarboxylation
| Substituent (R) | Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | NaCl | DMSO/H₂O | 160 | 3 | 92 |
| Allyl | LiCl | DMSO/H₂O | 150 | 4 | 89 |
| CH₂CO₂Et | NaCl | DMSO/H₂O | 170 | 2 | 85 |
Note: The data in these tables are compiled from various literature sources and are representative examples. Actual yields and reaction times may vary depending on the specific substrate and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 3. Total synthesis of cyclopentanoid natural products - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for Phase-Transfer Benzylation of Ethyl 2-Oxocyclopentanecarboxylate in a Microreactor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the continuous-flow, phase-transfer catalyzed benzylation of ethyl 2-oxocyclopentanecarboxylate using a microreactor. This method offers significant advantages over traditional batch processes, including enhanced reaction rates, improved safety, and higher yields.
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecules in drug discovery and development. Phase-transfer catalysis (PTC) is an effective methodology for such reactions, facilitating the reaction between reactants in immiscible phases. The integration of PTC with microreactor technology has demonstrated remarkable improvements in reaction efficiency and control. Microreactors, with their high surface-area-to-volume ratio, enable rapid mixing and precise temperature control, leading to accelerated reactions and higher product selectivity.
The phase-transfer benzylation of this compound with benzyl (B1604629) bromide has been shown to proceed smoothly and more efficiently in a microreactor compared to conventional round-bottom flask methods with vigorous stirring.[1] This is attributed to the significantly larger interfacial area between the organic and aqueous phases within the microchannels.
Advantages of the Microreactor Approach
-
Enhanced Reaction Rates: The high interfacial area in the microreactor dramatically increases the rate of reaction between the aqueous and organic phases.
-
Improved Safety: The small reaction volume within the microreactor minimizes the risks associated with handling hazardous reagents and controlling exothermic reactions.
-
Higher Yields and Selectivity: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to improved product yields and reduced formation of byproducts.
-
Rapid Optimization: The continuous nature of the process allows for rapid screening of reaction conditions and efficient optimization.
-
Scalability: While individual microreactors have small throughput, scaling up can be achieved by operating multiple reactors in parallel ("numbering-up").
Reaction Scheme
The overall reaction for the phase-transfer benzylation of this compound is as follows:
Experimental Data
The following table summarizes representative data for the phase-transfer benzylation of this compound in a microreactor system. Please note that as the specific data from the original Ueno et al. (2003) study could not be retrieved, this table represents typical results for such a reaction under varying conditions and should be used as a guideline for experimental design.
| Entry | Residence Time (min) | Temperature (°C) | Flow Rate (μL/min) | Conversion (%) | Yield (%) |
| 1 | 2 | 25 | 100 | 85 | 82 |
| 2 | 5 | 25 | 40 | 95 | 93 |
| 3 | 10 | 25 | 20 | >99 | 98 |
| 4 | 2 | 50 | 100 | 92 | 89 |
| 5 | 5 | 50 | 40 | >99 | 97 |
Experimental Protocol
This protocol outlines the general procedure for the phase-transfer benzylation of this compound in a microreactor.
Materials:
-
This compound
-
Benzyl bromide
-
Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (or another suitable organic solvent)
-
Deionized water
-
Microreactor system (including micropumps, microchannel reactor, and back pressure regulator)
-
Analytical equipment (e.g., GC-MS or HPLC)
Solution Preparation:
-
Organic Phase: Prepare a solution containing this compound, benzyl bromide, and the phase-transfer catalyst (TBAB) in the chosen organic solvent. A typical concentration might be:
-
This compound: 0.5 M
-
Benzyl bromide: 0.6 M (1.2 equivalents)
-
Tetrabutylammonium bromide: 0.05 M (10 mol%)
-
-
Aqueous Phase: Prepare an aqueous solution of a base, such as sodium hydroxide. A typical concentration might be 1.0 M NaOH.
Microreactor Setup and Operation:
-
Set up the microreactor system as depicted in the workflow diagram below. This typically involves two syringe pumps for the organic and aqueous phases, a T-junction for mixing, the microchannel reactor, a back-pressure regulator to maintain a stable flow, and a collection vial.
-
Prime the pumps and tubing with the respective organic and aqueous solutions.
-
Set the desired flow rates for both pumps to achieve the target residence time in the microreactor. The ratio of the flow rates will determine the stoichiometry of the reactants.
-
If temperature control is required, ensure the microreactor is placed in a suitable thermostat or on a temperature-controlled stage.
-
Begin pumping both solutions into the microreactor. The two immiscible phases will form a segmented or parallel flow within the microchannels, creating a large interfacial area for the reaction to occur.
-
The product stream exiting the microreactor is collected in a vial.
-
The collected sample is then quenched (e.g., with a weak acid) and extracted with an organic solvent.
-
The organic layer is separated, dried, and analyzed by GC-MS or HPLC to determine the conversion and yield of the product.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Stereoselective Synthesis of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, a valuable chiral auxiliary and synthetic intermediate. The protocols described herein are based on established literature methods, offering reliable procedures for the preparation of this target molecule.
Introduction
Spiro[4.4]nonane-1,6-diols are important chiral ligands and precursors in asymmetric synthesis.[1] The cis,cis-isomer, in particular, serves as a useful chelating ligand and can be converted to other isomers for various applications.[1] The stereoselective synthesis of this diol is crucial for its application in the development of chiral reagents and catalysts. This document outlines two primary synthetic routes, starting from either ethyl 2-oxocyclopentanecarboxylate or through the direct reduction of spiro[4.4]nonane-1,6-dione.
Synthetic Strategies
Two effective strategies for the synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol are presented:
-
Four-Step Synthesis from this compound: This route involves the alkylation of this compound, followed by hydrolysis, cyclization, and a final stereoselective reduction to yield the target diol. This method provides a high overall yield.[2]
-
Stereoselective Reduction of Spiro[4.4]nonane-1,6-dione: This approach utilizes the direct reduction of the corresponding dione (B5365651) with a specific reducing agent to exclusively afford the cis,cis-diol.[3] The profound effect of different hydrogenating agents on the stereoselectivity of this reduction has been noted.[4]
The following diagram illustrates the overall synthetic workflow:
Figure 1: Synthetic routes to (±)-cis,cis-spiro[4.4]nonane-1,6-diol.
Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol from this compound.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Alkylation | KH, THF, then Br(CH₂)₃CO₂Et | 97 |
| 2 | Hydrolysis and Decarboxylation | 10% HCl, reflux | 86 |
| 3 | Cyclization | TsOH, toluene | 72 |
| 4 | Stereoselective Reduction | Li t-Bu(iBu)₂AlH, THF, -78 °C | 91 |
| Overall | - | - | 55 |
Experimental Protocols
Route 1: Four-Step Synthesis from this compound [2]
Step 1: Synthesis of Ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate
-
To a stirred suspension of potassium hydride (KH) in tetrahydrofuran (B95107) (THF), add this compound at room temperature under an inert atmosphere.
-
After the evolution of hydrogen ceases, add ethyl 4-bromobutanoate to the reaction mixture.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification. A reported yield for this step is 97%.
Step 2: Synthesis of 4-(1-carboxy-2-oxocyclopentyl)butanoic acid
-
Reflux the crude ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate with 10% hydrochloric acid.
-
After the reaction is complete, cool the mixture and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting keto-acid can be purified by distillation. This step has a reported yield of 86%.
Step 3: Synthesis of Spiro[4.4]nonane-1,6-dione
-
Dissolve the keto-acid in toluene and add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude spiro[4.4]nonane-1,6-dione can be purified by column chromatography or distillation. A 72% yield is reported for this cyclization.
Step 4: Synthesis of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol
-
Prepare a solution of lithium tert-butoxy(iso-butyl)aluminum hydride (Li t-Bu(iBu)₂AlH) in THF.
-
Cool the hydride solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of freshly distilled spiro[4.4]nonane-1,6-dione in THF to the cold hydride solution.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Pour the resulting solution into a mixture of 0.5 M KHSO₄ and chloroform (B151607) and stir vigorously.
-
Filter the mixture through Celite to remove aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain (±)-cis,cis-spiro[4.4]nonane-1,6-diol as a white solid. This reduction step has a reported yield of 91%.[2]
Route 2: Direct Stereoselective Reduction of Spiro[4.4]nonane-1,6-dione [3]
The reduction of (±)-spiro[4.4]nonane-1,6-dione with Li t-Bu(iBu)₂AlH has been shown to deliver exclusively the racemic cis,cis-diol.[3] The protocol is identical to Step 4 of Route 1.
Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol
The racemic diol can be resolved via ketalization with (1R)-(+)-camphor.[3]
-
Reflux a solution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and (1R)-(+)-camphor in benzene (B151609) with a catalytic amount of TsOH, using a Dean-Stark trap to remove water.
-
After completion, the diastereomeric ketals can be separated by chromatography.
-
The individual enantiomers of the diol can be recovered by hydrolysis of the separated ketals.
Conclusion
The stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol can be reliably achieved through the detailed protocols provided. The four-step synthesis starting from this compound offers a high overall yield, while the direct reduction of the corresponding dione provides a more concise route if the starting dione is readily available. These methods provide researchers with a practical guide for obtaining this valuable chiral building block for applications in asymmetric synthesis and drug development.
References
Application Notes and Protocols: Cobalt-Catalyzed Aerobic α-Hydroxylation of Ethyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-hydroxylation of β-keto esters is a significant transformation in organic synthesis, providing access to valuable α-hydroxy-β-keto ester moieties. These structural motifs are present in various natural products and biologically active molecules and serve as versatile intermediates in synthesizing complex organic compounds. Traditional methods for this conversion often rely on stoichiometric and sometimes hazardous oxidizing agents. In contrast, catalytic methods employing transition metals and environmentally benign oxidants like molecular oxygen represent a more sustainable and efficient approach.
This document provides detailed application notes and protocols for the cobalt-catalyzed aerobic α-hydroxylation of Ethyl 2-oxocyclopentanecarboxylate. This reaction utilizes cobalt(II) chloride as a readily available and inexpensive catalyst, with molecular oxygen from the air serving as the terminal oxidant in the presence of a co-reductant.
Reaction Principle
The core of this protocol is the cobalt(II)-catalyzed aerobic oxidation of the α-position of this compound. The reaction proceeds via an enolate intermediate, which is then oxidized in the presence of the cobalt catalyst and molecular oxygen. Isopropanol is used as a co-reductant in the catalytic cycle. The overall transformation is the selective hydroxylation of the tertiary carbon atom alpha to both the ketone and the ester functionalities.
Reaction Scheme:
Data Presentation
| Substrate (Cyclic β-keto ester) | Catalyst | Oxidant | Co-reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Cyclic β-keto esters | CoCl₂ | O₂ (1 atm) | Isopropanol | Acetonitrile (B52724)/Isopropanol | 60 | Varies | 60-100 |
Experimental Protocols
This section provides a detailed protocol for the cobalt-catalyzed aerobic α-hydroxylation of this compound based on established procedures for similar substrates.
Materials:
-
This compound (Substrate)
-
Cobalt(II) chloride (anhydrous) (Catalyst)
-
Acetonitrile (Solvent)
-
Isopropanol (Co-reductant/Solvent)
-
Molecular Oxygen (O₂) or Air
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add anhydrous cobalt(II) chloride (0.05 eq.).
-
Solvent Addition: To the flask, add a mixture of acetonitrile and isopropanol. A typical solvent ratio is approximately 2:1 acetonitrile to isopropanol.
-
Reaction Setup: Heat the mixture to 60 °C under an atmosphere of oxygen (a balloon filled with oxygen can be used, or the reaction can be left open to the air). Stir until the cobalt chloride dissolves, and the solution turns deep blue.
-
Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired product, Ethyl 1-hydroxy-2-oxocyclopentanecarboxylate.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
-
Use caution when working with heating mantles and glassware under heating.
Proposed Reaction Mechanism
The precise mechanism for the cobalt-catalyzed α-hydroxylation of β-keto esters is believed to involve a radical pathway. The following diagram illustrates a plausible catalytic cycle.
Caption: Proposed catalytic cycle for the cobalt-catalyzed aerobic α-hydroxylation.
Experimental Workflow
The following diagram outlines the general workflow for carrying out the cobalt-catalyzed aerobic α-hydroxylation of this compound.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols: Synthesis of Substituted Cyclopentanones from Ethyl 2-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted cyclopentanones, a critical scaffold in medicinal chemistry, starting from the versatile precursor, ethyl 2-oxocyclopentanecarboxylate. The methodologies described herein are fundamental for the generation of diverse cyclopentanone (B42830) libraries for drug discovery and development programs.
Introduction
Substituted cyclopentanones are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their synthetic accessibility and the ability to introduce various substituents make them valuable intermediates in the synthesis of complex molecular architectures for drug development. This compound is a readily available and cost-effective starting material that serves as a key building block for the preparation of these important compounds. This document outlines the primary synthetic transformations, including alkylation and subsequent decarboxylation, to afford a range of substituted cyclopentanones.
Key Synthetic Strategies
The preparation of substituted cyclopentanones from this compound typically involves a two-step sequence:
-
Alkylation/Acylation: The acidic α-proton of the β-keto ester is deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to react with various electrophiles, most commonly alkyl halides. This step introduces the desired substituent at the 2-position.
-
Hydrolysis and Decarboxylation: The resulting 2-substituted β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the target 2-substituted cyclopentanone.
This synthetic approach is highly versatile and allows for the introduction of a wide range of functional groups.
Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes the general procedure for the alkylation of this compound with an alkyl halide.
Materials:
-
Anhydrous ethanol (B145695) or other suitable aprotic solvent (e.g., DMF)[3]
-
Sodium ethoxide or other suitable base (e.g., potassium tert-butoxide, KOH)[3][4]
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled solution with continuous stirring.
-
After stirring for 30-60 minutes at 0 °C to ensure complete enolate formation, add the alkyl halide (1.0-1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-alkyl-2-ethoxycarbonylcyclopentanone.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis and Decarboxylation of 2-Alkyl-2-ethoxycarbonylcyclopentanone
This protocol outlines the saponification of the ester followed by acidic decarboxylation to yield the 2-alkylcyclopentanone.
Materials:
-
2-Alkyl-2-ethoxycarbonylcyclopentanone (from Protocol 1)
-
Aqueous sodium hydroxide (B78521) or potassium hydroxide (e.g., 10-20%)
-
Concentrated hydrochloric acid or hydrobromic acid[3]
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 2-alkyl-2-ethoxycarbonylcyclopentanone (1.0 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours to effect saponification. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~1-2).
-
Gently heat the acidified mixture to 50-70 °C. Effervescence (evolution of CO2) should be observed. Continue heating until the gas evolution ceases (typically 1-3 hours). This step drives the decarboxylation.[5][6]
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-alkylcyclopentanone.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of substituted cyclopentanones using the described methods.
| Starting Material | Electrophile | Product | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester | 91-93 | [7] |
| Diethyl adipate | - (Intramolecular) | This compound | 74-81 | [8] |
| Diethyl acetonedicarboxylate | - (Intramolecular) | This compound | 72-82 | [9] |
Visualizations
Diagram 1: General Workflow for the Synthesis of Substituted Cyclopentanones
References
- 1. CAS 611-10-9: this compound [cymitquimica.com]
- 2. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 3. organic chemistry - Can someone confirm and/or correct my logic regarding this mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
The Use of Ethyl 2-oxocyclopentanecarboxylate in the Synthesis of Tanikolide: A Review of Existing Literature
A comprehensive review of scientific literature and chemical databases reveals no established synthetic route for the natural product tanikolide (B1238862) utilizing ethyl 2-oxocyclopentanecarboxylate as a starting material or key intermediate. While this starting material is a versatile building block in organic synthesis, its application in the total synthesis of tanikolide has not been reported in peer-reviewed publications or patents. This document outlines the currently known synthetic strategies for tanikolide and explores a theoretical application of this compound in the synthesis of related structures, based on established chemical transformations.
Known Synthetic Approaches to Tanikolide
Tanikolide, a δ-lactone natural product isolated from the marine cyanobacterium Lyngbya majuscula, has been the subject of several total synthesis campaigns. These reported routes employ various starting materials and key strategies, none of which involve this compound. The primary disconnection points and key reactions in the published syntheses of tanikolide are summarized below.
Table 1: Summary of Reported Synthetic Strategies for Tanikolide
| Starting Material(s) | Key Reactions | Reference(s) |
| Hex-5-en-1-ol | Sharpless asymmetric dihydroxylation, Grignard reaction, Swern oxidation, lactonization | Not available in search results |
| 1,5-Pentanediol | Monobenzylation, oxidation, Grignard addition, Wittig reaction, dihydroxylation, lactonization | Not available in search results |
| Various chiral synthons | Asymmetric epoxidation, ring-closing metathesis, catalytic asymmetric hydrogen transfer | Not available in search results |
Theoretical Application of this compound
Although no direct synthesis of tanikolide from this compound is documented, a hypothetical pathway can be envisioned for the synthesis of a δ-lactone core, a key structural feature of tanikolide. This theoretical approach would likely involve a ring expansion of a functionalized cyclopentanone (B42830) derivative, a common strategy for accessing six-membered lactones.
A plausible key step in such a synthesis would be the Baeyer-Villiger oxidation . This reaction transforms a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid. The general workflow for this theoretical pathway is depicted below.
Figure 1. A theoretical workflow for the synthesis of a δ-lactone core from this compound.
Experimental Protocol: A Hypothetical Baeyer-Villiger Oxidation
The following is a generalized, theoretical protocol for the Baeyer-Villiger oxidation of a substituted cyclopentanone to a δ-lactone. This is not a validated protocol for the synthesis of tanikolide.
Materials:
-
Substituted cyclopentanone (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted cyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired δ-lactone.
Table 2: Hypothetical Reaction Parameters
| Parameter | Value |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 12 hours (TLC monitored) |
| Oxidant | m-CPBA |
| Solvent | Dichloromethane |
| Work-up | Aqueous basic wash |
| Purification | Silica gel chromatography |
Conclusion
For researchers, scientists, and drug development professionals interested in the synthesis of tanikolide, the existing literature provides several viable synthetic routes, none of which currently utilize this compound. While a theoretical pathway involving a Baeyer-Villiger ring expansion of a cyclopentanone derivative can be proposed, the development of such a route would require significant experimental investigation to establish its feasibility and efficiency for the synthesis of tanikolide or its analogues. Future research may explore this and other novel disconnections to access this biologically active natural product.
Troubleshooting & Optimization
improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-oxocyclopentanecarboxylate via the Dieckmann Condensation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Dieckmann condensation of diethyl adipate (B1204190).
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in the Dieckmann condensation can stem from several factors:
-
Inadequate Base Strength or Stoichiometry: The reaction requires a strong base to deprotonate the α-carbon of the diester.[1] Ensure you are using at least one full equivalent of a sufficiently strong base, as the final deprotonation of the β-keto ester product is what drives the reaction equilibrium forward.[2]
-
Presence of Water or Protic Solvents: The enolate intermediate is highly basic and will be quenched by water or alcohols. All reagents, solvents, and glassware must be scrupulously dry.
-
Suboptimal Reaction Temperature: While heating is often necessary, excessively high temperatures can promote side reactions. For bases like sodium ethoxide in toluene (B28343), reflux is common.[3] However, with stronger, more hindered bases like LDA or LHMDS, the reaction can often be performed at lower temperatures, which can help minimize side reactions.
-
Reverse Claisen Condensation: If the β-keto ester product does not have an enolizable proton between the carbonyls, the reaction can be reversible, leading to ring-opening and reduced yield.[4] This is not an issue for the desired product, this compound, which does have an acidic proton.
-
Intermolecular Condensation: Although less common for 5- and 6-membered ring formation, at very high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization.[5]
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical for optimizing the yield.
-
Traditional Conditions: Sodium ethoxide (NaOEt) in an alcohol solvent (ethanol) or an inert solvent like toluene or benzene (B151609) is a classic combination.[4][6] When using an alkoxide base, it is crucial to match the alkyl group of the base to the ester (i.e., use sodium ethoxide with an ethyl ester) to prevent transesterification.[4]
-
Higher Yield Conditions: Sterically hindered, non-nucleophilic bases often provide higher yields by minimizing side reactions.[7] Bases like potassium tert-butoxide (t-BuOK) have been shown to give excellent yields, even in solvent-free conditions.[8] Polar aprotic solvents like THF or DMF can enhance enolate stability.[7]
Q3: I am observing the formation of polymeric or dimeric side products. How can I prevent this?
A3: The formation of products from intermolecular reactions is typically minimized by using high-dilution conditions. However, for the formation of stable 5- or 6-membered rings, this is often less of a concern than for larger rings.[7] If you suspect this is an issue, you can try slowly adding the diethyl adipate to the base solution to maintain a low concentration of the starting material throughout the reaction.
Q4: Can this reaction be performed without a solvent?
A4: Yes, solvent-free conditions have been shown to be highly effective. Triturating (grinding) diethyl adipate with a solid alkali metal alkoxide, such as potassium tert-butoxide, can result in high yields (e.g., 82%).[8] This approach offers advantages in terms of simplicity, economy, and reduced waste.[9]
Q5: My workup procedure seems to be causing product loss. What is a reliable method for isolation?
A5: A standard workup involves carefully quenching the reaction mixture, followed by acidification and extraction.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., HCl) to neutralize the remaining base and protonate the enolate product.[1]
-
Extract the aqueous layer with an organic solvent such as diethyl ether or toluene.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[3]
Data Presentation: Impact of Base on Yield
The selection of the base has a profound impact on the final yield of this compound. The following table summarizes yields obtained under various conditions.
| Starting Material | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl Adipate | Potassium tert-butoxide (t-BuOK) | None | Room Temp | 82% | [8][9] |
| Diethyl Adipate | Sodium tert-butoxide (t-BuONa) | None | Room Temp | 74% | [9] |
| Diethyl Adipate | Potassium ethoxide (EtOK) | None | Room Temp | 63% | [9] |
| Diethyl Adipate | Sodium ethoxide (NaOEt) | None | Room Temp | 61% | [9] |
| Diethyl Adipate | Sodium methoxide (B1231860) (NaOCH₃) | None | ~150 °C | Quantitative | [8] |
| Diethyl Adipate | Sodium ethoxide (NaOEt) | Toluene | Reflux | Not specified | [3] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Toluene
This protocol is a representative procedure for a common laboratory-scale synthesis.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (98%)
-
Toluene (anhydrous)
-
Hydrochloric acid (30% aqueous solution)
-
Anhydrous drying agent (e.g., Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the reaction flask, add anhydrous toluene (approx. 3.2 mL per gram of diethyl adipate), sodium ethoxide (0.44 g per gram of diethyl adipate), and diethyl adipate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., GC or TLC) until the consumption of diethyl adipate is complete (typically >99%). During this time, the ethanol (B145695) generated will distill off.
-
Workup - Quenching: Cool the reaction vessel to approximately 30°C.
-
Workup - Neutralization: Carefully neutralize the reaction mixture by slowly adding 30% hydrochloric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Collect the organic phase.
-
Workup - Drying and Concentration: Dry the organic phase over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation, collecting the fraction at 83-88 °C / 5 mmHg to yield pure this compound.[3]
Visualizations
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.in [brainly.in]
- 6. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxocyclopentanecarboxylate. The primary synthetic route covered is the Dieckmann condensation of diethyl adipate (B1204190).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and effective method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2][3] In this case, diethyl adipate is treated with a strong base to yield the cyclic β-keto ester, this compound.[4][5]
Q2: What are the typical reagents and conditions for this synthesis?
A2: Typically, the reaction involves a strong base such as sodium ethoxide in an inert solvent like toluene (B28343) or ethanol (B145695).[6][7] The reaction is often heated to drive it to completion. An acidic workup is then necessary to neutralize the enolate and isolate the final product.[8][9]
Q3: What are the main side reactions I should be aware of?
A3: The primary side reactions include intermolecular condensation leading to polymeric byproducts, hydrolysis of the ester functional groups, and a retro-Claisen (ring-opening) reaction of the product.[10] Under certain conditions, subsequent reactions like decarboxylation can also occur.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Dieckmann condensation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (diethyl adipate) and the appearance of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficiently strong base: The base may not be strong enough to deprotonate the α-carbon of the ester. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Presence of water: Water will react with the strong base and can hydrolyze the ester. 4. Retro-Claisen reaction: The equilibrium may favor the starting materials. | 1. Use a stronger base like sodium hydride or potassium tert-butoxide. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure all glassware is dry and use anhydrous solvents. 4. Use a stoichiometric amount of base to drive the reaction forward by deprotonating the product.[11] |
| Formation of Polymeric Byproducts | Intermolecular condensation: At high concentrations, molecules of diethyl adipate can react with each other instead of intramolecularly. | 1. High dilution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. 2. Slow addition: Add the diethyl adipate slowly to the solution of the base. |
| Presence of Carboxylic Acid Impurities | Ester hydrolysis: The ester groups can be hydrolyzed to carboxylic acids if water is present, especially during workup. | 1. Use anhydrous conditions throughout the reaction. 2. Perform the acidic workup at low temperatures and avoid prolonged exposure to acidic conditions. |
| Product Decomposition | High temperatures or prolonged reaction times: The β-keto ester product can be unstable at high temperatures. Strongly acidic or basic conditions during workup: This can promote retro-Claisen reaction or other decomposition pathways. | 1. Optimize the reaction time and temperature to maximize yield without significant decomposition. 2. Use a mild acidic workup and process the reaction mixture promptly. |
Experimental Protocols
Standard Protocol: Dieckmann Condensation with Sodium Ethoxide
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: Heat the solution to reflux. Add a solution of diethyl adipate (1 equivalent) in anhydrous ethanol dropwise over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the mixture.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Optimized Protocol: Using a Stronger, Non-nucleophilic Base
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene.
-
Reaction: Heat the suspension to a gentle reflux. Add a solution of diethyl adipate (1 equivalent) in anhydrous toluene dropwise over 2-3 hours.
-
Reflux: Continue to reflux for an additional 4-6 hours after the addition is complete.
-
Workup: Cool the reaction mixture to 0°C and cautiously quench with a slow addition of acetic acid, followed by water.
-
Extraction and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by vacuum distillation.
Visualizing Reaction Pathways and Workflows
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Propose mechanisms for the two Dieckmann condensations just shown. | Filo [askfilo.com]
- 6. brainly.in [brainly.in]
- 7. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
preventing O-acylation vs C-acylation in cyclopentanone synthesis
Welcome to the technical support center for cyclopentanone (B42830) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address challenges related to controlling C- versus O-acylation selectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between C-acylation and O-acylation of cyclopentanone?
A1: The difference lies in the nucleophilic site of the cyclopentanone enolate. An enolate is an "ambident nucleophile," meaning it has two reactive sites: the α-carbon and the oxygen atom.[1]
-
C-acylation occurs when the α-carbon attacks the acylating agent, forming a new carbon-carbon bond. This results in a 1,3-dicarbonyl compound, specifically a 2-acylcyclopentanone.
-
O-acylation occurs when the oxygen atom attacks the acylating agent, forming a new carbon-oxygen bond. This results in an enol ester, such as cyclopent-1-en-1-yl acetate (B1210297).[1][2]
Q2: What are "kinetic" versus "thermodynamic" control in this context?
A2: These terms describe how reaction conditions favor one product over another.[3][4]
-
Kinetic Control favors the product that is formed fastest, meaning the reaction pathway has the lowest activation energy.[4] For enolate acylation, O-acylation is typically the kinetic product because the oxygen atom has a higher negative charge density, making it more readily reactive.[1][5] These conditions usually involve low temperatures and rapid reaction times.[3][6]
-
Thermodynamic Control favors the most stable product. This requires reversible reaction conditions or enough energy to overcome higher activation barriers, allowing the reaction mixture to reach equilibrium. The C-acylated product (a β-diketone) is generally more stable than the O-acylated product (an enol ester).[1][4] These conditions often involve higher temperatures, longer reaction times, and weaker bases that allow for equilibration.[6]
Q3: What key experimental factors influence whether C- or O-acylation occurs?
A3: Several factors can be adjusted to control the selectivity of the acylation reaction. The most critical are the choice of base, solvent, reaction temperature, and the nature of the acylating agent itself.[5][7] The metal counter-ion of the enolate also plays a significant role.[5]
Reaction Pathways and Selectivity
The choice between C- and O-acylation is a classic example of kinetic versus thermodynamic control. The enolate intermediate can proceed down two distinct pathways.
Data Presentation: Influence of Reaction Conditions
The following table summarizes how to manipulate experimental variables to favor either C- or O-acylation.
| Parameter | Condition Favoring C-Acylation (Thermodynamic) | Condition Favoring O-Acylation (Kinetic) | Rationale |
| Base | Weaker, non-hindered bases (e.g., NaH, NaOEt)[6][8] | Strong, bulky, non-nucleophilic bases (e.g., LDA, KHMDS)[6] | Weaker bases establish an equilibrium, allowing the reaction to proceed to the more stable C-acylated product. Strong, bulky bases deprotonate irreversibly and rapidly at the less hindered site, locking in the kinetic enolate. |
| Temperature | Higher temperatures (e.g., 25°C to reflux)[6] | Low temperatures (e.g., -78°C)[6] | Higher temperatures provide the energy needed to overcome the activation barrier for C-acylation and allow the system to reach thermodynamic equilibrium. Low temperatures trap the faster-forming kinetic O-acylated product.[3] |
| Solvent | Weakly coordinating solvents (e.g., THF, Toluene)[5][9] | Strongly coordinating/polar aprotic solvents (e.g., HMPA, DMSO, DME)[5][9] | Weakly coordinating solvents promote enolate aggregation, making the carbon site more reactive. Strongly coordinating solvents solvate the metal cation, creating a "naked" enolate where the more electronegative oxygen is more reactive.[9] |
| Counter-ion | Divalent metals like Mg²⁺ (e.g., from MgBr₂)[5] | Alkali metals like K⁺ or Na⁺[5] | Divalent cations can chelate with both oxygen atoms of the resulting β-diketone, stabilizing the transition state for C-acylation. |
| Acylating Agent | "Softer" acylating agents | "Harder" acylating agents (e.g., Acetic Anhydride)[5] | According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen atom of the enolate prefers to react with a "hard" electrophile, while the "soft" carbon atom prefers a "soft" electrophile.[5] |
Troubleshooting Guide
Q: My reaction yields primarily the O-acylated product, but I want the C-acylated β-diketone. How do I fix this?
A: Your current conditions are favoring kinetic control. To promote the formation of the more stable C-acylated product, you must shift the reaction towards thermodynamic control.
Recommended Actions:
-
Change the Base: Switch from a strong, hindered base like LDA to a weaker base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).[6][8] This allows the enolate to be in equilibrium with the starting ketone.
-
Increase Temperature: If your reaction is running at low temperatures (e.g., -78°C), try increasing it to room temperature (25°C) or gently heating.[6]
-
Change the Solvent: If using a highly polar/coordinating solvent like HMPA or DMSO, switch to a less coordinating solvent like THF.[9]
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., several hours to overnight) to ensure it reaches thermodynamic equilibrium.[6]
Q: I am getting a low yield of my desired C-acylated product and recovering mostly starting material. What are the likely causes?
A: This issue often points to incomplete deprotonation (enolate formation) or the use of a base that is not strong enough under your specific conditions.
Recommended Actions:
-
Verify Reagent Quality: Ensure your base is pure and active, and that all solvents and reagents are strictly anhydrous. Moisture will quench the enolate and the base.
-
Check Stoichiometry: Confirm that you are using at least one full equivalent of base relative to the cyclopentanone.
-
Consider a Stronger Base (with caution): While strong bases like LDA typically favor the kinetic product, you can still achieve C-acylation if you first form the enolate with LDA at low temperature and then slowly warm the reaction mixture before and during the addition of the acylating agent to allow for equilibration.
Q: How can I intentionally synthesize the O-acylated enol ester with high selectivity?
A: To favor the O-acylated product, you need to set up conditions that strongly favor kinetic control and prevent equilibration to the thermodynamic product.
Recommended Actions:
-
Use a Strong, Hindered Base: Employ a base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[6] These will rapidly and irreversibly form the enolate.
-
Maintain Low Temperature: Run the entire reaction, including enolate formation and quenching with the acylating agent, at a very low temperature, typically -78°C (a dry ice/acetone bath).[6]
-
Use a Highly Reactive Acylating Agent: A more reactive ("harder") acylating agent, such as an acid anhydride (B1165640), can favor reaction at the oxygen site.[5]
-
Choose a Polar Aprotic Solvent: Solvents like THF or DME can favor O-acylation.[5]
Experimental Protocols
Protocol 1: Selective C-Acylation via Thermodynamic Control
This protocol is designed to synthesize 2-acetylcyclopentanone.
-
Reagents & Setup:
-
Cyclopentanone (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ethyl Acetate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer. All glassware must be oven-dried.
-
-
Procedure:
-
Under a nitrogen atmosphere, add the NaH dispersion to the flask. Wash the dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane (B92381) wash each time.
-
Add anhydrous THF to the washed NaH.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of cyclopentanone in THF dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Add the ethyl acetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring progress by TLC.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of 1M HCl until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-acetylcyclopentanone. Purify by column chromatography or distillation.
-
Protocol 2: Selective O-Acylation via Kinetic Control
This protocol is designed to synthesize cyclopent-1-en-1-yl acetate.
-
Reagents & Setup:
-
Diisopropylamine (B44863) (1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
Cyclopentanone (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-neck flask under a nitrogen atmosphere with magnetic stirrer. All glassware must be oven-dried.
-
-
Procedure:
-
Under a nitrogen atmosphere, add anhydrous THF and diisopropylamine to the reaction flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe. Stir the solution at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to form the LDA solution.
-
Cool the freshly prepared LDA solution back down to -78°C.
-
Add a solution of cyclopentanone in THF dropwise to the LDA solution. Stir at -78°C for 45 minutes to ensure complete and irreversible enolate formation.
-
Add acetic anhydride dropwise to the enolate solution at -78°C. Stir for 1-2 hours at this temperature.
-
Quench the reaction at -78°C by the slow addition of cold, saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid hydrolysis of the enol acetate.[2] Purify by column chromatography.
-
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. m.youtube.com [m.youtube.com]
- 5. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ochemacademy.com [ochemacademy.com]
- 7. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Support Center: Optimizing Alkylation of Ethyl 2-Oxocyclopentanecarboxylate
Welcome to the technical support center for the alkylation of ethyl 2-oxocyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this crucial synthetic transformation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the alkylation of this compound?
The alkylation of this compound, a β-keto ester, proceeds via the formation of a resonance-stabilized enolate. A base is used to deprotonate the acidic α-carbon (the carbon between the ketone and the ester carbonyl groups). This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond at the α-position.[1][2]
Q2: Which bases are commonly used for this alkylation, and how do I choose the right one?
Commonly used bases include sodium ethoxide (NaOEt), sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).
-
Sodium ethoxide (NaOEt) is a classic choice, often used in ethanol (B145695). It is effective for deprotonating β-keto esters. Using the corresponding alkoxide to the ester (ethoxide for an ethyl ester) prevents transesterification.[3][4]
-
Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation. It is typically used in aprotic solvents like THF or benzene (B151609).[5][6][7]
-
Potassium carbonate (K₂CO₃) is a weaker base, often used in polar aprotic solvents like DMF or acetone, sometimes with a phase-transfer catalyst.[8]
-
Potassium hydroxide (KOH) can also be used, particularly in a polar aprotic solvent like DMF.[9]
The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions (e.g., temperature, solvent). For highly reactive alkylating agents, a weaker base might be sufficient, while less reactive agents may require a stronger base like NaH.
Q3: What are the best solvents for this reaction?
The choice of solvent is critical and is often paired with the chosen base.
-
Protic solvents like ethanol are typically used with the corresponding alkoxide base (e.g., NaOEt in EtOH).
-
Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate SN2 reactions and are effective with bases like KOH or K₂CO₃.[6][9][10]
-
Aprotic non-polar solvents like tetrahydrofuran (B95107) (THF) or benzene are commonly used with strong bases like sodium hydride.[5][7]
Q4: What are the most common side reactions, and how can I minimize them?
The most common side reactions are O-alkylation, dialkylation, and hydrolysis followed by decarboxylation.
-
O-alkylation vs. C-alkylation: While C-alkylation is typically the desired outcome, the enolate can also react on the oxygen atom. C-alkylation is generally favored, but the extent of O-alkylation can be influenced by the reaction conditions.
-
Dialkylation: If the mono-alkylated product still possesses an acidic proton and excess base and alkylating agent are present, a second alkylation can occur. To avoid this, use of approximately one equivalent of base and alkylating agent is recommended.
-
Hydrolysis and Decarboxylation: If water is present, the ester can be hydrolyzed to a carboxylic acid. β-keto acids are prone to decarboxylation upon heating, leading to the loss of the ester group entirely.[1][2][11][12] To prevent this, anhydrous conditions are essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Deprotonation: The base may be too weak, or it may have degraded due to moisture. 2. Poor Alkylating Agent: The alkyl halide may be unreactive (e.g., a tertiary halide), or the leaving group may be poor. 3. Reaction Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and the reaction is run under anhydrous conditions. 2. Use a more reactive alkylating agent (e.g., an alkyl iodide or bromide). Primary and benzylic halides are generally best. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Formation of Multiple Products | 1. Dialkylation: More than one alkyl group has been added to the α-carbon. 2. O-alkylation: The alkyl group has attached to the oxygen of the enolate instead of the carbon. | 1. Use stoichiometric amounts (1 equivalent) of the base and alkylating agent relative to the this compound. 2. The ratio of C- to O-alkylation is complex and depends on the solvent, counter-ion, and alkylating agent. Generally, C-alkylation is favored. |
| Product Decomposes During Workup or Purification | 1. Hydrolysis and Decarboxylation: The product is unstable to acidic or basic conditions, especially at elevated temperatures.[11] | 1. Perform the workup at low temperatures. Use a mild acid for neutralization if required. For purification, consider column chromatography at room temperature instead of distillation if the product is thermally labile.[9] |
| Starting Material Remains Unreacted | 1. Incomplete Deprotonation: See "Low or No Yield". 2. Insufficient Reaction Time: The reaction may not have reached completion. | 1. See "Low or No Yield". 2. Increase the reaction time and monitor by TLC until the starting material is consumed. |
Data Presentation
Comparison of Common Base and Solvent Systems
| Base | Solvent | Typical Conditions | Yield | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Good to Excellent | A standard and effective method. Prevents transesterification.[3] |
| Sodium Hydride (NaH) | THF / Benzene | 0 °C to Reflux | Good to Excellent | Strong, irreversible deprotonation. Requires strictly anhydrous conditions.[5] |
| Potassium Hydroxide (KOH) | DMF | Elevated Temperature | Good | DMF can facilitate the reaction with a less strong base.[9] |
| Potassium Carbonate (K₂CO₃) | DMF / Acetone | Reflux | Moderate to Good | A milder option, may require longer reaction times or a phase-transfer catalyst.[8] |
Note: Yields are qualitative and can vary significantly based on the specific alkylating agent and reaction conditions.
Experimental Protocols
General Procedure for Alkylation using Sodium Ethoxide in Ethanol
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.05 equivalents) to anhydrous ethanol.
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Alkylation: After stirring for 30-60 minutes, add the alkylating agent (1.05 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water and a mild acid (e.g., dilute HCl) to neutralize the mixture.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
General Procedure for Alkylation using Sodium Hydride in THF
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully add anhydrous THF.
-
Enolate Formation: Cool the stirred suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify as described in the sodium ethoxide procedure.
Visualizations
Caption: General mechanism of this compound alkylation.
Caption: Troubleshooting workflow for alkylation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactivity: Decarboxylation [employees.csbsju.edu]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Decarboxylation [organic-chemistry.org]
Technical Support Center: High-Vacuum Distillation for Ethyl 2-oxocyclopentanecarboxylate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 2-oxocyclopentanecarboxylate using high-vacuum distillation. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful purification process.
Experimental Protocol: High-Vacuum Distillation of this compound
This protocol outlines the fractional high-vacuum distillation procedure for purifying this compound from a crude reaction mixture.
Objective: To isolate pure this compound from non-volatile impurities and residual solvents.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum pump (capable of reaching <5 mmHg)
-
Cold trap
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Preparation of Crude Material:
-
Ensure the crude this compound has been worked up to remove any aqueous and acidic/basic impurities. This typically involves washing with a sodium bicarbonate solution, followed by water, and then drying over an anhydrous salt like magnesium sulfate.[1]
-
Filter the dried solution to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Assembly of the Distillation Apparatus:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean and lightly greased with a high-vacuum grease.
-
Place a magnetic stir bar in the round-bottom flask containing the crude product.
-
Attach the flask to the short-path distillation head.
-
Insert the thermometer so that the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser and the receiving flask.
-
Connect the vacuum pump to the apparatus via a cold trap cooled with dry ice/acetone or liquid nitrogen.
-
-
Distillation Process:
-
Begin stirring the crude product.
-
Slowly and carefully apply the vacuum. Be aware of any bumping or excessive foaming.
-
Once a stable vacuum is achieved (e.g., 5-11 mmHg), begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions (residual solvent) in the first receiving flask.
-
As the temperature approaches the expected boiling point of the product, change to a clean, pre-weighed receiving flask.
-
Collect the main fraction of this compound at a steady temperature and pressure. For example, the boiling point is reported to be 83-88°C at 5 mmHg and 102-104°C at 11 mmHg.[2][3]
-
Monitor the distillation rate (aim for 1-2 drops per second) and the appearance of the distillate.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly, or if charring is observed in the distillation flask, stop the distillation.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Weigh the collected fraction and determine the yield. Analyze the purity using appropriate techniques (e.g., GC, NMR).
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Formula | C8H12O3 | [2] |
| Molecular Weight | 156.18 g/mol | [4] |
| Boiling Point | 228.2 °C at 760 mmHg | [5] |
| 102-104 °C at 11 mmHg | [2] | |
| 83-88 °C at 5 mmHg | [3][6] | |
| Density | 1.054 g/mL at 25 °C | [2] |
| Refractive Index | 1.450-1.454 at 20 °C | [2][7] |
| Flash Point | 77 °C | [2] |
| Purity (post-distillation) | 97-98% | [3] |
| Yield (post-distillation) | 72-82% | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the high-vacuum distillation of this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the expected boiling point of this compound under vacuum?
-
Q2: My product is discoloring or decomposing during distillation. What can I do?
-
A2: Discoloration or decomposition is often due to excessive heat.[8] Ensure you are operating at a sufficiently low pressure to reduce the boiling point. Avoid overheating the distillation pot; the heating mantle temperature should be only slightly higher than the vapor temperature. For thermally sensitive compounds, a shorter path distillation apparatus is recommended.
-
-
Q3: I'm not achieving a good vacuum. What are the common causes?
-
Q4: The distillation is proceeding very slowly or not at all.
-
A4: This could be due to insufficient heating or too high of a vacuum for the heating capacity. Gradually increase the heating mantle temperature. Ensure the thermometer is placed correctly to get an accurate reading of the vapor temperature.
-
-
Q5: My product is foaming or bumping violently into the condenser.
-
A5: Foaming can be caused by volatile impurities or contaminants.[1] Bumping occurs when the liquid becomes superheated.[8] Ensure a consistent and vigorous stirring rate with a magnetic stir bar. A slow and gradual application of heat and vacuum can also help mitigate this issue. For persistent foaming, an anti-foaming agent may be cautiously used, or a larger distillation flask can provide more headspace.
-
Troubleshooting Scenarios:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is dark or contains char | Thermal decomposition due to excessive temperature. | Lower the distillation pressure to reduce the boiling point. Use a heating mantle with a temperature controller for precise heat management. |
| Low Yield | Incomplete distillation; product loss due to bumping; leaks in the system. | Ensure the distillation goes to completion (no more distillate at the given temperature/pressure). Use a stir bar to prevent bumping. Check for and fix any vacuum leaks. |
| Distillate is impure | Inefficient fractional distillation; bumping of crude material into the condenser. | Use a fractionating column (e.g., Vigreux) for better separation. Distill at a slow, steady rate (1-2 drops per second). Ensure smooth boiling to prevent splashing. |
| Unstable Vacuum Pressure | Leaks in the system; outgassing of volatile impurities; vacuum pump issues. | Check all joints and connections for leaks.[9] Ensure the cold trap is functioning effectively to trap volatiles before they reach the pump. Service the vacuum pump if necessary. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for high-vacuum distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. njhjchem.com [njhjchem.com]
troubleshooting retro-Claisen reaction in Dieckmann condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Dieckmann condensation, particularly the undesired retro-Claisen reaction.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Claisen reaction in the context of the Dieckmann condensation?
The retro-Claisen reaction is the reverse of the Dieckmann condensation. It is a base-catalyzed cleavage of the β-keto ester product back to the starting diester. This reaction can significantly lower the yield of the desired cyclic product. The equilibrium of the Dieckmann condensation can favor the starting materials if the product is not stabilized.[1]
Q2: What is the primary driving force for a successful Dieckmann condensation?
The driving force is the deprotonation of the newly formed β-keto ester at the α-position (the carbon between the two carbonyl groups).[2] This proton is significantly more acidic (pKa ≈ 11 in the product vs. pKa ≈ 25 in the starting ester) than the α-protons of the starting diester.[3] The formation of the stable enolate of the β-keto ester shifts the equilibrium towards the product, making this deprotonation step crucial for high yields.[2][4] If the product lacks an enolizable proton at this position, the retro-Claisen reaction is more likely to occur.[1][5]
Q3: My reaction is not working. I am recovering my starting material. What are the likely causes?
Recovery of the starting material is a common issue and can be attributed to several factors:
-
Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture. Using old or improperly stored reagents is a frequent cause of reaction failure.
-
Insufficient Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[3] Using catalytic amounts of base will likely result in low conversion.
-
Presence of Water: The reaction is highly sensitive to moisture, which will quench the strong base and inhibit the initial deprotonation of the diester. Ensure all glassware is oven-dried and solvents are anhydrous.[6]
-
Unfavorable Ring Size: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[7][8][9] The formation of smaller or larger rings can be kinetically and thermodynamically disfavored.
Q4: I am observing a complex mixture of products. What could be the reason?
A complex product mixture can arise from:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, an intermolecular reaction between two diester molecules can compete with the desired intramolecular cyclization, leading to oligomers or polymers.[10]
-
Unsymmetrical Diesters: If the diester is unsymmetrical, deprotonation can occur at two different α-positions, potentially leading to a mixture of regioisomeric products.[9][11]
-
Side Reactions: Depending on the substrate and conditions, other side reactions may occur.
Q5: How can I prevent the retro-Claisen reaction during the workup?
The workup procedure is critical to prevent the reversal of the reaction. The stable enolate of the product must be protonated carefully. A common and effective method is to quench the reaction by adding a mild acidic solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl)[7] or dilute hydrochloric acid[12], at a low temperature (e.g., 0 °C) to neutralize the base and protonate the enolate.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered during the Dieckmann condensation.
Diagram: Troubleshooting Workflow for Dieckmann Condensation
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
challenges in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-oxocyclopentanecarboxylate.
Troubleshooting Guide
The scale-up of the Dieckmann condensation to synthesize this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Intermolecular Claisen condensation leading to oligomers, or hydrolysis of the ester.[1] - Reverse Dieckmann condensation: Equilibrium shifting back to the starting diester.[2][3] - Poor quality reagents: Presence of moisture in the solvent or starting materials, or degraded base. | - Monitor the reaction progress using techniques like GC until the starting material is consumed.[4] - For scale-up, consider a more dilute reaction mixture to favor the intramolecular cyclization.[1] - Ensure a full equivalent of a strong, non-nucleophilic base is used to deprotonate the product, driving the equilibrium forward.[5] - Use freshly distilled, anhydrous solvents and high-purity diethyl adipate (B1204190). Ensure the base (e.g., sodium ethoxide, sodium hydride) is not expired and has been stored under inert conditions. |
| Reaction Stalls or Fails to Initiate | - Inactive base: The base may have degraded due to exposure to air or moisture.[1] - Insufficient mixing: Poor dispersion of the base, especially when using solid bases like sodium hydride or metallic sodium.[4] - Low reaction temperature: The activation energy for the reaction is not being met. | - Use a fresh batch of base or test the activity of the current batch on a small scale. - On a larger scale, ensure the stirring mechanism provides vigorous agitation to maintain a good suspension of the base. For metallic sodium, high-speed stirring is essential to create "sodium sand".[4] - Gradually increase the reaction temperature while monitoring for any exothermic events. |
| Exothermic Runaway | - Poor heat dissipation: The rate of heat generation from the exothermic Dieckmann condensation exceeds the heat removal capacity of the reactor, a common issue in large-scale reactions.[6] - Rapid addition of reagents: Adding the base or diester too quickly can lead to a rapid increase in reaction rate and heat generation. | - Ensure the reactor has an efficient cooling system. For large-scale synthesis, a jacketed reactor with a thermal control unit is recommended.[6] - Add the limiting reagent portion-wise or via a dropping funnel to control the reaction rate and temperature.[6] |
| Product "Oils Out" or is Difficult to Purify | - Presence of impurities: Oligomeric byproducts from intermolecular condensation can inhibit crystallization.[1] - Residual solvent or alcohol: Incomplete removal of the reaction solvent or the ethanol (B145695) byproduct can lead to an oily product. - Incomplete neutralization: Residual acid or base after workup can affect product stability and purification. | - Attempt to purify a small sample via column chromatography to identify the nature of the impurities. Consider adjusting reaction conditions (e.g., higher dilution) to minimize byproduct formation.[1] - After the aqueous workup, ensure the organic phase is thoroughly dried and the solvent is completely removed under vacuum. The ethanol byproduct should be distilled off before workup.[4] - Carefully monitor the pH during neutralization and perform thorough aqueous washes to remove any residual salts. |
| Inconsistent Results Between Batches | - Variability in raw material quality: Differences in the purity of diethyl adipate, solvent, or base between batches. - Lack of precise control over reaction parameters: Minor variations in temperature, addition rate, or stirring speed can have a significant impact on a larger scale. | - Implement stringent quality control checks for all incoming raw materials. - Utilize automated reactor systems for precise control and monitoring of all critical reaction parameters. Maintain detailed batch records to identify any process deviations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[7][8] In this case, diethyl adipate is treated with a strong base to yield the cyclic β-keto ester, this compound.[5]
Q2: Which base is best for the Dieckmann condensation on a large scale?
Several bases can be used, including sodium ethoxide, sodium hydride, and sodium amide.[4] For large-scale operations, sodium ethoxide is often preferred as it is effective and its handling procedures are well-established in industrial settings.[3] However, it is highly reactive and requires strict anhydrous conditions and careful handling to avoid contact with moisture and air.[9][10] Sodium hydride is also a strong base but is often supplied as a dispersion in mineral oil, which needs to be removed, and it is pyrophoric.
Q3: Why is it crucial to use anhydrous conditions?
The bases used in the Dieckmann condensation, such as sodium ethoxide and sodium hydride, react violently with water.[9][10] Moisture will consume the base, reducing the yield, and can also lead to the hydrolysis of the ester starting material and product.
Q4: My reaction turns a dark color. Is this normal?
A color change to orange or reddish-brown is often observed during the Dieckmann condensation and is not necessarily an indication of a failed reaction. However, a very dark or black color may suggest decomposition or significant side reactions, possibly due to excessive heat or impurities.
Q5: How can I effectively monitor the progress of the reaction?
On a laboratory scale, Thin Layer Chromatography (TLC) can be used. For larger-scale reactions and more precise monitoring, Gas Chromatography (GC) is a suitable method to track the disappearance of the starting material, diethyl adipate.[4]
Q6: What are the key safety precautions for handling sodium ethoxide?
Sodium ethoxide is corrosive, flammable, and reacts violently with water.[9][10] Always handle it in a well-ventilated area, under an inert atmosphere (like nitrogen or argon), and away from sources of ignition.[9][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is essential.[9]
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
Diethyl adipate (99%)
-
Sodium ethoxide (98%)
-
Anhydrous toluene (B28343)
-
3 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Sodium ethoxide (e.g., 0.12 mol) is added to the flask, followed by anhydrous toluene (e.g., 200 mL).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of diethyl adipate (e.g., 0.1 mol) in anhydrous toluene (e.g., 50 mL) is added dropwise over 1-2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The reaction can be monitored by GC.
-
The mixture is cooled to room temperature, and the ethanol formed during the reaction is removed by distillation.
-
The reaction mixture is then cooled in an ice bath and slowly quenched with 3 M HCl until the pH is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Considerations for Scale-Up
When scaling up this synthesis, the following parameters are critical and will likely require optimization:
| Parameter | Lab-Scale | Scale-Up Consideration |
| Reaction Volume | 100-500 mL | > 10 L |
| Heat Transfer | Surface area to volume ratio is high; efficient cooling with a simple ice bath. | Surface area to volume ratio is low; requires a jacketed reactor with a dedicated cooling system to manage the exotherm. |
| Mixing | Magnetic or overhead stirrer provides adequate mixing. | Requires a powerful mechanical stirrer with appropriate impeller design to ensure homogeneity and prevent solids from settling. |
| Reagent Addition | Dropping funnel. | Metering pump for controlled and consistent addition rate. |
| Work-up | Separatory funnel. | Large-scale liquid-liquid extraction equipment. |
| Purification | Laboratory-scale vacuum distillation. | Industrial-scale distillation unit with a fractionating column for efficient separation. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis of this compound.
Caption: Troubleshooting workflow for Dieckmann condensation scale-up.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-oxocyclopentanecarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-oxocyclopentanecarboxylate. It offers detailed experimental protocols and data to address common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My distilled this compound has a persistent yellow tint. What causes this and how can I remove it?
A1: A yellow tint often indicates the presence of high-boiling point impurities or degradation products.
-
Cause: This can result from overheating during distillation, leading to decomposition, or the presence of certain starting materials or byproducts that co-distill.
-
Troubleshooting:
-
Reduce Distillation Temperature: Ensure you are using a high-vacuum pump to lower the boiling point and minimize thermal stress. The boiling point of this compound is approximately 102-104 °C at 11 mmHg.[1]
-
Fractional Distillation: Employ a fractionating column to better separate the product from closely boiling impurities.
-
Activated Carbon Treatment: Before distillation, stir the crude product with a small amount of activated carbon in a suitable solvent (e.g., diethyl ether), followed by filtration. This can effectively adsorb color impurities.
-
Chromatography: If distillation fails to remove the color, column chromatography over silica (B1680970) gel or neutral alumina (B75360) can be effective.
-
Q2: After vacuum distillation, my product purity is still below 98% as determined by GC analysis. What are the likely impurities and how can I remove them?
A2: The most probable impurities are unreacted starting materials from the synthesis, such as diethyl adipate (B1204190) or diethyl acetonedicarboxylate, and side-reaction byproducts.
-
Identification: Use analytical techniques like GC-MS or NMR to identify the specific impurities.
-
Troubleshooting:
-
Improved Distillation: Use a more efficient distillation setup, such as a packed column or a spinning band distillation apparatus.
-
Chemical Treatment: If alcohol impurities are suspected, a pre-treatment step can be employed. This involves reacting the crude product with a carboxylic anhydride (B1165640) (e.g., acetic anhydride) in the presence of an acid catalyst to convert the alcohols into higher-boiling esters, which are then more easily separated by distillation.
-
Column Chromatography: For impurities with different polarities, silica gel chromatography is a reliable method. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point.
-
Q3: My yield of purified this compound is significantly lower than expected after distillation. What are the potential causes and solutions?
A3: Low yield can be attributed to several factors during the workup and purification process.
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring with TLC or GC.
-
Losses during Workup:
-
Aqueous Extraction: Ensure proper phase separation during aqueous washes. Multiple extractions with a suitable organic solvent will maximize recovery from the aqueous layer.
-
Drying: Over-drying with agents like anhydrous magnesium sulfate (B86663) can lead to product adsorption and loss.
-
-
Distillation Issues:
-
Bumping/Foaming: This can lead to loss of product into the vacuum line. Ensure smooth boiling by using a magnetic stirrer or boiling chips.
-
Hold-up in the Apparatus: Use a smaller distillation apparatus for smaller scales to minimize the amount of material adhering to the glass surfaces.
-
Incorrect Fraction Collection: Collect fractions carefully and analyze each to ensure the main product fraction is not being discarded with the forerun or tail fractions.
-
Q4: I am considering using column chromatography for purification. Are there any specific considerations for this compound?
A4: Yes, there are important considerations when using chromatography for this compound.
-
Stationary Phase: Standard silica gel can be slightly acidic, which may cause degradation or tautomerization of the β-keto ester. Using neutralized silica gel (by washing with a dilute base solution followed by the eluent) or neutral alumina is recommended to minimize this risk.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TTC) to determine the optimal solvent system and to identify the fractions containing the pure product.
Data Presentation
The following table summarizes the purity and yield of this compound obtained through different synthesis and purification methods as reported in the literature.
| Synthesis Base/Catalyst | Purification Method | Purity (%) | Yield (%) | Reference |
| Sodium Ethoxide | Vacuum Distillation | 98 | 82 | [2] |
| Sodium Amide | Vacuum Distillation | 98.2 | 75 | [2] |
| Sodium Hydride | Vacuum Distillation | 98 | 82 | [2] |
| Metallic Sodium | Vacuum Distillation | 97.4 | 72 | [2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the most common method for purifying this compound on a larger scale.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump. Ensure all glass joints are properly sealed with vacuum grease. A cold trap between the apparatus and the pump is recommended.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 102-104 °C at 11 mmHg).[1]
-
Stop the distillation when the temperature starts to drop or when high-boiling residues begin to distill.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for smaller scales or when high purity is required and distillation is insufficient.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle into a packed bed. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product: Dry the resulting oil under high vacuum to remove any residual solvent.
Visualizations
Purification Method Selection Workflow
Caption: Workflow for selecting the appropriate purification method.
Troubleshooting a Failed Purification Attempt
Caption: Troubleshooting flowchart for failed purification attempts.
References
Technical Support Center: Managing Exothermic Michael Additions with Methyl Vinyl Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic Michael addition of methyl vinyl ketone (MVK).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with methyl vinyl ketone (MVK)?
A1: Methyl vinyl ketone is a highly toxic and flammable liquid with a pungent odor.[1] Key safety concerns include:
-
Toxicity: MVK is hazardous upon inhalation, causing coughing, wheezing, and shortness of breath even at low concentrations. It can also cause irritation to the skin, eyes, and mucous membranes.[1]
-
Flammability: MVK is a flammable liquid and its vapors can form explosive mixtures with air.[1]
-
Polymerization: MVK can polymerize spontaneously and sometimes violently, especially in the presence of heat, light, or contaminants.[1] Commercial MVK is often stabilized with hydroquinone (B1673460) to inhibit polymerization.
Q2: My Michael addition with MVK is showing a strong exotherm. How can I control it?
A2: Several strategies can be employed to manage the exothermic nature of this reaction:
-
Cooling: Maintain a low reaction temperature using an ice bath or a cryo-cooler. For kinetically controlled additions, temperatures as low as -78 °C may be necessary.[2]
-
Slow Addition: Add the methyl vinyl ketone dropwise to the reaction mixture over an extended period. This allows the heat to dissipate and prevents a rapid temperature increase.
-
Dilution: Using a suitable solvent can help to dissipate the heat generated during the reaction.
-
Choice of Base: A less reactive base can slow down the reaction rate and consequently the heat evolution. The choice of base is critical and should be carefully considered based on the pKa of the Michael donor.
Q3: I am observing very low or no yield of my desired Michael adduct. What are the potential causes?
A3: Low or no yield can stem from several factors:
-
Inefficient Enolate Formation: The base used may not be strong enough to deprotonate the Michael donor effectively. Consider using a stronger base or a different solvent system.
-
Poor Nucleophilicity of the Donor: The Michael donor itself may not be sufficiently nucleophilic.
-
Steric Hindrance: Bulky substituents on either the Michael donor or MVK can impede the reaction.
-
Side Reactions: Polymerization of MVK, 1,2-addition to the carbonyl group, or a retro-Michael addition can consume starting materials and reduce the yield of the desired 1,4-adduct.
Q4: What are the common side products in a Michael addition with MVK, and how can I minimize them?
A4: The most common side products are:
-
Poly(MVK): MVK can readily polymerize. To minimize this, use fresh, stabilized MVK and maintain low reaction temperatures.
-
1,2-Addition Product: Strong, "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition). Using "soft" nucleophiles (like stabilized enolates) and organocuprates can favor the desired 1,4-addition.[3][4]
-
Bis-Michael Addition Product: If the Michael donor has multiple acidic protons, a second addition can occur. Using a stoichiometric amount of base and donor can help to minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Runaway Reaction (Rapid Temperature and/or Pressure Increase) | Reaction is too concentrated; MVK added too quickly; Inadequate cooling. | Immediately stop the addition of MVK. Immerse the reaction flask in a cooling bath (e.g., ice-water or dry ice/acetone). If necessary, initiate an emergency quenching procedure (see Experimental Protocols). |
| Low Yield of Michael Adduct | Incorrect base strength; Low reaction temperature; Steric hindrance; Polymerization of MVK. | Optimize the base (try a stronger or weaker base). Gradually increase the reaction temperature. Use a less sterically hindered Michael donor if possible. Ensure MVK is fresh and properly stabilized. |
| Formation of Multiple Products | Presence of both 1,2- and 1,4-addition products; Formation of bis-adduct. | Use a "softer" nucleophile to favor 1,4-addition. Carefully control the stoichiometry of the reactants to avoid bis-addition. Utilize TLC or GC-MS to identify the different products and adjust reaction conditions accordingly. |
| Product Decomposition during Workup | The Michael adduct may be unstable to acidic or basic conditions. | Use a neutral or mildly acidic/basic workup procedure. For example, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[2] |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Quantitative Data
While the heat of reaction for every specific Michael addition will vary, the reaction is known to be exothermic. For the reaction of diethyl malonate with methyl vinyl ketone, the driving force is the formation of a strong C-C single bond at the expense of a weaker C-C pi bond, with an estimated enthalpy change of around -20 kcal/mol.[3]
Table 1: Factors Influencing Reaction Exothermicity
| Parameter | Effect on Exotherm | Recommendation for Control |
| Concentration | Higher concentration leads to a faster reaction rate and greater heat evolution per unit time. | Use an appropriate amount of solvent to dilute the reaction mixture. |
| Rate of Addition | Rapid addition of MVK can lead to a rapid and uncontrolled exotherm. | Add MVK dropwise over a prolonged period. |
| Temperature | Higher temperatures increase the reaction rate, leading to a faster release of heat. | Maintain a low and controlled reaction temperature using a suitable cooling bath. |
| Base Strength | A stronger base can lead to a faster reaction and a more pronounced exotherm. | Select a base with a pKa appropriate for the Michael donor to ensure a controlled reaction rate. |
| Mixing | Poor mixing can lead to localized "hot spots" where the reaction is proceeding much faster. | Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition with MVK
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Michael donor (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, ethanol).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (e.g., sodium ethoxide, LDA) dropwise. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
MVK Addition: Add freshly distilled methyl vinyl ketone (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.[2]
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Emergency Quenching of a Runaway Exothermic Reaction
WARNING: This procedure should only be performed if it is safe to do so. Prioritize personal safety and evacuate if necessary.
-
Immediate Actions:
-
Stop the addition of all reagents.
-
Remove any heating source.
-
If possible and safe, immerse the reaction flask in a large cooling bath (e.g., dry ice/acetone).
-
-
Prepare Quenching Agent: Have a suitable quenching agent ready. For enolate-mediated reactions, a proton source like acetic acid or a saturated solution of ammonium chloride is often used.
-
Slow Quenching: Once the initial exotherm is under control, slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Monitor the temperature closely.
-
Neutralization: After the reaction is fully quenched, neutralize the mixture if necessary before proceeding with the standard workup.
Visualizations
Caption: Workflow for managing an exothermic Michael addition.
Caption: Troubleshooting workflow for Michael additions.
References
safe handling and disposal of Ethyl 2-oxocyclopentanecarboxylate
This guide provides essential information for the safe handling and disposal of Ethyl 2-oxocyclopentanecarboxylate, addressing common questions and concerns encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid[1][2][3]. It can also cause skin and eye irritation[1][4]. Some sources suggest it may cause respiratory irritation[1]. Vapors may be toxic, as is skin contact[5].
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is essential to wear appropriate PPE. This includes safety glasses with side shields or chemical goggles, protective gloves, and a lab coat[6]. If there is a risk of inhalation, a dust mask (type N95, US) or an ABEK (EN14387) respirator filter should be used.
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[3][6]. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2][6]. Keep away from heat, sparks, open flames, and hot surfaces[2][3].
Q4: How should I handle a small spill of this compound?
A4: For small spills, immediately clean up the material. Avoid breathing vapors and ensure no contact with skin and eyes by using appropriate protective equipment[6][7]. Contain and absorb the spill with an inert material such as sand, earth, or vermiculite. The absorbed material should then be placed in a suitable, labeled container for waste disposal[6][7].
Q5: What is the procedure for a large spill?
A5: In the event of a large spill, which is considered a moderate hazard, the area should be cleared of all personnel, and you should move upwind[6][7]. Alert emergency responders and inform them of the location and nature of the hazard[6]. Wear a breathing apparatus and protective gloves[6][7]. Prevent the spillage from entering drains or water courses. If it is safe to do so, stop the leak. Contain the spill using sand, earth, or vermiculite. Collect any recoverable product into labeled containers for recycling. The remaining product should be absorbed, and the solid residues sealed in labeled drums for disposal[6][7].
Q6: How do I dispose of waste this compound?
A6: All waste must be handled in accordance with local, state, and federal regulations[6]. If the material is unused and uncontaminated, it may be possible to recycle it through filtration, distillation, or other means[6]. For contaminated material, disposal in a chemical incinerator equipped with an afterburner and scrubber system may be an option[3]. Always consult your local and regional authorities for specific disposal requirements[3].
Summary of Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂O₃[1][5][8][9] |
| Molecular Weight | 156.18 g/mol [1][5][9] |
| Appearance | Clear colorless to light yellow liquid[1][8] |
| Boiling Point | 102-104 °C at 11 mmHg[5] |
| Density | 1.054 g/mL at 25 °C[5][6] |
| Flash Point | 77 °C / 170.6 °F (closed cup)[2] |
| Solubility | Does not mix well with water[6]. Soluble in organic solvents[8]. |
| CAS Number | 611-10-9[1][2][5][8][9] |
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound CAS#: 611-10-9 [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. CAS 611-10-9: this compound [cymitquimica.com]
- 9. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-oxocyclopentanecarboxylate vs. Methyl 2-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ethyl 2-oxocyclopentanecarboxylate and mthis compound. These β-keto esters are crucial intermediates in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including pharmaceuticals and natural products. Their chemical behavior is primarily dictated by the acidic α-hydrogen situated between the ketone and ester functionalities, and the electrophilic character of the two carbonyl groups. The choice between the ethyl and methyl variant can influence reaction rates, yields, and the overall efficiency of a synthetic pathway.
Core Principles of Reactivity: A Theoretical Overview
The principal distinction in reactivity between ethyl and mthis compound arises from the steric and electronic characteristics of the ester's alkyl moiety.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. In reactions involving nucleophilic attack at the ester carbonyl carbon, such as hydrolysis or transesterification, the bulkier ethyl group can impede the approach of the nucleophile. This generally results in slightly slower reaction rates for ethyl esters compared to their methyl analogs.
-
Electronic Effects: The inductive effects of the methyl and ethyl groups are quite similar, and thus, this factor is considered to have a negligible impact on their differential reactivity.
-
Enolate Formation: Both molecules readily undergo deprotonation at the α-carbon to form a resonance-stabilized enolate. The kinetics of this deprotonation can be influenced by the steric hindrance presented by the ester group, particularly when using a bulky base, making the less hindered proton more accessible.[1][2][3]
Comparative Analysis of Key Chemical Transformations
Dieckmann Condensation (Intramolecular Cyclization)
The synthesis of both 2-oxocyclopentanecarboxylate esters is most commonly accomplished via the Dieckmann condensation of the corresponding dialkyl adipates.[4][5] This intramolecular Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the construction of five-membered rings.[6] Although no single study provides a direct, side-by-side comparison under identical conditions, a review of the literature offers typical yields for the cyclization of both diethyl adipate (B1204190) and dimethyl adipate.
Table 1: Comparison of Reported Yields in the Dieckmann Condensation
| Starting Material | Product | Base/Solvent System | Reported Yield (%) |
| Diethyl Adipate | This compound | Sodium metal in Toluene | 74-81 |
| Diethyl Adipate | This compound | Potassium t-butoxide (solvent-free) | 82[7] |
| Diethyl Adipate | This compound | Dimsyl ion in DMSO | Reported to be significantly higher than with sodium in toluene[6] |
| Dimethyl Adipate | Mthis compound | Sodium methoxide (B1231860) in DMF | An established high-yield industrial process[4] |
Note: The reported yields are from various sources and may not be directly comparable due to differences in reaction scales and conditions.
It has been noted that for the Dieckmann cyclization of diethyl adipate, both the reaction rates and yields are consistently enhanced when conducted in DMSO.[6]
Alkylation
Acylation
Similar to alkylation, acylation takes place at the α-carbon through an enolate intermediate. The choice of the acylating agent and the reaction conditions are critical for the outcome. In the absence of direct comparative studies, it is reasonable to infer that the methyl ester might show slightly greater reactivity in acylation reactions, especially with sterically demanding acylating agents.
Michael Addition
A detailed experimental protocol for the iron(III) chloride-catalyzed Michael addition of this compound to methyl vinyl ketone reports a high yield of 91-93%. This highlights the effectiveness of the ethyl ester as a Michael donor in this conjugate addition reaction.
Decarboxylation
The ester group of β-keto esters can be removed via a sequence of hydrolysis and decarboxylation. For reactions like the Krapcho decarboxylation, which proceeds through an SN2 attack on the ester's alkyl group, methyl esters are known to be generally more reactive than their ethyl counterparts. This represents a notable point of differentiation in their chemical reactivity.
Experimental Protocols
Dieckmann Condensation of Diethyl Adipate (Solvent-Free Method)
This procedure is adapted from a literature method for the solvent-free Dieckmann condensation.[7][8]
-
Reactant Homogenization: In a mortar, intimately mix diethyl adipate (1 equivalent) and powdered potassium t-butoxide (1.1 equivalents) using a pestle for approximately 10 minutes at ambient temperature, at which point the mixture will solidify.
-
Reaction Maturation: Place the solidified reaction mixture in a desiccator for 60 minutes to ensure the reaction proceeds to completion and to facilitate the evaporation of the t-butanol byproduct.
-
Neutralization: Neutralize the reaction mixture by the addition of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Product Isolation: Isolate the this compound via distillation under reduced pressure. This method has a reported yield of 82%.[7]
General Procedure for the Alkylation of 2-Oxocyclopentanecarboxylates
-
Enolate Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-oxocyclopentanecarboxylate ester (1 equivalent) in an appropriate anhydrous solvent such as THF or DMF. Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C). Add a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) in portions, and stir the mixture until deprotonation is complete.
-
Alkylation Reaction: Introduce the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the enolate solution while maintaining the reaction temperature.
-
Reaction Monitoring and Quenching: Allow the reaction to gradually warm to room temperature and continue stirring until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Visualized Workflows and Pathways
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. echemi.com [echemi.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. lookchem.com [lookchem.com]
- 8. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Dieckmann condensation versus intramolecular Claisen condensation analysis
A Comparative Guide to Dieckmann and Intramolecular Claisen Condensations
Guide for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the Dieckmann condensation and the intramolecular Claisen condensation. It delves into their mechanisms, experimental protocols, and applications, supported by quantitative data to inform synthetic strategy and decision-making in research and drug development.
Introduction: A Tale of Two Names for One Reaction
In the landscape of organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the essential reactions for this purpose are condensation reactions involving esters. This guide addresses a common point of inquiry: the distinction between the Dieckmann condensation and the intramolecular Claisen condensation.
Fundamentally, the Dieckmann condensation is not an alternative to the intramolecular Claisen condensation; it is an intramolecular Claisen condensation .[1][2][3] The reaction is named after the German chemist Walter Dieckmann, who first reported this specific application of the Claisen condensation for the cyclization of diesters.[4] Therefore, the terms are used interchangeably to describe the same chemical transformation: an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester.[5][6][7]
This reaction is particularly powerful for synthesizing sterically stable five- and six-membered rings, which are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][8]
The Unified Mechanism
The mechanism for the Dieckmann condensation is identical to that of an intramolecular Claisen condensation. It proceeds through a series of equilibrium steps, with the final deprotonation of the product serving as the thermodynamic driving force that shifts the equilibrium toward the cyclic product.[5][9]
The process can be broken down into five key steps:
-
Enolate Formation : A strong base abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.[7][8]
-
Intramolecular Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.[9][10]
-
Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion as the leaving group.[7]
-
Irreversible Deprotonation : The expelled alkoxide base deprotonates the newly formed cyclic β-keto ester at its highly acidic α-carbon (pKa ≈ 11). This acid-base reaction is thermodynamically favorable and renders the overall sequence irreversible, driving the reaction to completion.[5][9]
-
Protonation (Workup) : A final acidic workup neutralizes the enolate to yield the final cyclic β-keto ester product.[8]
Caption: The reaction mechanism of the Dieckmann condensation.
Comparative Analysis: Terminology and Scope
Since the reactions are mechanistically identical, this table clarifies the terminology and outlines the key features of this transformation.
| Feature | Description |
| Reaction Name | Dieckmann Condensation or Intramolecular Claisen Condensation |
| Reaction Type | Intramolecular Nucleophilic Acyl Substitution |
| Key Reactant | A single molecule containing two ester functional groups (a diester) |
| Base Requirement | A full equivalent of a strong, non-nucleophilic base (e.g., NaH, NaOEt, KOtBu) is required.[6][7] |
| Primary Product | A cyclic β-keto ester |
| Optimal Ring Size | 5- and 6-membered rings are formed with high efficiency from 1,6- and 1,7-diesters, respectively.[1][11] |
| Limitations | The reaction is generally inefficient for forming strained 3- or 4-membered rings and larger rings (9-12 members) where intermolecular condensation can become a significant side reaction.[3][12] |
Quantitative Data and Experimental Protocols
The yield and success of a Dieckmann condensation are highly dependent on the substrate and reaction conditions. Modern protocols often employ strong, hindered bases to minimize side reactions.[13]
Table 1: Comparison of Experimental Conditions and Yields
| Substrate | Base / Solvent | Time / Temperature | Product | Yield (%) | Reference |
| Diethyl adipate (B1204190) (a 1,6-diester) | Sodium ethoxide / Ethanol | Reflux | 2-Carbethoxycyclopentanone | ~80% | [10] (Typical) |
| A substituted 1,6-diester | Sodium hydride (10 eq) / Toluene (B28343) | 20 h / Reflux | A substituted cyclopentanone (B42830) derivative | 75% | [8] |
| Diethyl pimelate (B1236862) (a 1,7-diester) | Sodium hydride / Benzene | Not specified | 2-Carbethoxycyclohexanone | High | [6] (Typical) |
Detailed Experimental Protocol
The following protocol is adapted from a literature procedure for the synthesis of a substituted cyclopentanone derivative via Dieckmann condensation.[8]
Materials:
-
Substituted diester (1.0 equivalent, 22 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 10.0 equivalents)
-
Dry Toluene (22 mL)
-
Dry Methanol (B129727) (27 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride portion-wise.
-
Methanol Addition: Carefully add dry methanol to the mixture. Note: Significant hydrogen gas evolution will occur.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired cyclic β-keto ester.
Caption: General experimental workflow for a Dieckmann condensation.
Applications in Drug Development and Research
The Dieckmann condensation is a cornerstone reaction in medicinal chemistry and natural product synthesis due to its reliability in constructing cyclic systems.
-
Scaffold Synthesis: The reaction provides efficient access to cyclopentanone and cyclohexanone (B45756) derivatives, which are common core structures in many biologically active molecules.[6]
-
Further Functionalization: The resulting β-keto ester is a versatile intermediate. The acidic α-proton allows for easy deprotonation and subsequent alkylation, enabling the synthesis of 2-substituted cyclic ketones after a final decarboxylation step.[10][14]
-
Natural Product Synthesis: The reaction has been employed in the synthesis of numerous complex natural products, including terpenoids and alkaloids.[12][13]
-
Heterocyclic Chemistry: It is also used to construct heterocyclic rings, such as indoles and pyrroles, which are privileged structures in drug discovery.[15] For example, the formation of cyclic indole (B1671886) structures can lead to compounds with potential anticancer activity.[15]
Conclusion
The Dieckmann condensation and the intramolecular Claisen condensation are synonymous terms describing a powerful and indispensable tool in synthetic organic chemistry. Rather than being competing methods, they represent a singular, robust strategy for the cyclization of diesters. For researchers and professionals in drug development, mastering the application of the Dieckmann condensation provides a direct and efficient pathway to synthesizing the cyclic β-keto esters that serve as critical building blocks for novel therapeutics and complex molecular architectures. Its high efficiency in forming stable 5- and 6-membered rings ensures its continued relevance in the synthetic sciences.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+ [pearson.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 11. jove.com [jove.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. scienceinfo.com [scienceinfo.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
A Comparative Guide to the Synthesis of Substituted Cyclopentanones: Alternatives to Ethyl 2-oxocyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the cyclopentanone (B42830) motif is a cornerstone in the synthesis of a vast array of pharmaceutical agents. Ethyl 2-oxocyclopentanecarboxylate, traditionally synthesized via the Dieckmann condensation, serves as a pivotal starting material. However, the landscape of synthetic organic chemistry has evolved, offering a diverse toolkit of alternative reagents and methodologies. These modern approaches can provide significant advantages in terms of yield, stereoselectivity, substrate scope, and operational simplicity.
This guide presents an objective comparison of key synthetic strategies for accessing functionalized cyclopentanone rings, moving beyond the classical Dieckmann condensation. We will evaluate the performance of prominent alternatives, supported by experimental data, and provide detailed protocols for their implementation.
Comparative Analysis of Synthetic Methodologies
The construction of the cyclopentanone core can be approached through various strategic bond formations. The following table summarizes and compares the traditional Dieckmann condensation with several powerful modern alternatives.
| Methodology | Key Reagents/Catalyst | Typical Yield | Stereo-selectivity | Key Advantages | Key Limitations |
| Dieckmann Condensation | Diester (e.g., Diethyl adipate), Strong Base (e.g., NaOEt, NaH, KOtBu) | 75-85%[1][2] | Generally Achiral (unless chiral auxiliaries are used) | Well-established, cost-effective for simple structures. | Requires stoichiometric strong base; can have regioselectivity issues with unsymmetrical diesters; harsh conditions.[3][4] |
| Pd-Catalyzed Decarboxylative Allylic Alkylation | β-Ketoester, Pd₂(dba)₃ / Chiral Ligand (e.g., PHOX) | >90% (up to >99%)[5][6] | Excellent Enantioselectivity (up to 94% ee)[5][7][6] | Highly enantioselective, mild conditions, excellent for creating all-carbon quaternary centers.[5][7][6] | Requires synthesis of specific β-ketoester precursors; catalyst and ligand can be expensive. |
| Nazarov Cyclization | Divinyl Ketone, Lewis Acid (e.g., SnCl₄, FeCl₃) or Brønsted Acid | 60-80%[8][9] | Can be Diastereo- and Enantioselective with modern variants.[10] | Convergent route to cyclopentenones, tolerant of various functional groups. | Requires synthesis of divinyl ketone precursor; classical conditions use stoichiometric, harsh acids.[11] |
| Pauson-Khand Reaction | Alkene, Alkyne, CO source (e.g., Co₂(CO)₈, [Rh(CO)₂Cl]₂) | 70-95% (intramolecular)[12] | Can be Diastereo- and Enantioselective. | Rapid construction of complex bicyclic systems; high atom economy. | Often requires stoichiometric toxic metal carbonyls (though catalytic versions exist); high pressure of CO may be needed.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are representative experimental protocols for the Dieckmann condensation and the modern, asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation.
Protocol 1: Dieckmann Condensation of Diethyl Adipate (B1204190)
This protocol describes the classic intramolecular condensation of a diester to form a cyclic β-ketoester using sodium ethoxide.[1]
Reaction Scheme: Starting Material: Diethyl adipate Reagent: Sodium ethoxide (NaOEt) Product: this compound
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene (B28343)
-
5% Hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions (reflux condenser, dropping funnel)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), a solution of sodium ethoxide is prepared in anhydrous toluene.
-
Diethyl adipate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux. The progress of the reaction is monitored by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of 5% aqueous HCl until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude product, this compound, is purified by vacuum distillation.
Protocol 2: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation
This protocol details a state-of-the-art method for the asymmetric synthesis of cyclopentanones bearing an α-quaternary stereocenter.[5][7][6]
Reaction Scheme: Starting Material: Allyl 2-methyl-1-oxocyclopentane-2-carboxylate Catalyst System: Pd₂(dba)₃ (palladium source) and (S)-(p-CF₃)₃-t-BuPHOX (chiral ligand) Product: (S)-2-allyl-2-methylcyclopentan-1-one
Materials:
-
Allyl 2-methyl-1-oxocyclopentane-2-carboxylate (β-ketoester substrate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-4-tert-butyl-2-(2-(di(4-(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole ((S)-(p-CF₃)₃-t-BuPHOX ligand)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (e.g., 2.75 mol %) and the chiral PHOX ligand (e.g., 6.00 mol %).
-
Add anhydrous toluene and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Add a solution of the β-ketoester substrate (1.0 eq) in anhydrous toluene.
-
Stir the reaction mixture at a controlled temperature (e.g., 20 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure enantioenriched α-quaternary cyclopentanone.
Reaction Pathways and Workflows
Visualizing the flow of a chemical transformation is essential for understanding and planning synthetic routes. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 2. brainly.in [brainly.in]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - Organic Letters - Figshare [figshare.com]
- 8. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Nazarov Cyclization [organic-chemistry.org]
- 11. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Sodium Ethoxide and Sodium Hydride in Dieckmann Cyclization
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a fundamental reaction in organic synthesis for the formation of five- and six-membered rings. The choice of base is a critical parameter that significantly influences the reaction's yield, efficiency, and the potential for side reactions. This guide provides an objective comparison of two commonly employed bases, sodium ethoxide (NaOEt) and sodium hydride (NaH), supported by experimental data to inform the selection of the optimal base for specific synthetic applications.
Performance Comparison at a Glance
Sodium ethoxide, a traditional and cost-effective alkoxide base, and sodium hydride, a powerful, non-nucleophilic hydride base, each present distinct advantages and disadvantages in the context of the Dieckmann cyclization.
| Feature | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) |
| Basicity | Strong (pKa of EtOH ≈ 16) | Very Strong (pKa of H₂ ≈ 35) |
| Nucleophilicity | Nucleophilic | Non-nucleophilic |
| Byproducts | Ethanol (B145695) (EtOH) | Hydrogen gas (H₂) |
| Solubility | Soluble in ethanol | Insoluble in organic solvents |
| Reaction Type | Reversible deprotonation | Irreversible deprotonation |
| Key Advantage | Cost-effective and easy to prepare in situ. | Drives the reaction to completion and avoids certain side reactions.[1] |
| Key Disadvantage | Can lead to transesterification if the alcohol of the base does not match the ester group; the equilibrium may not fully favor the enolate. Potential for hydrolysis of the β-keto ester product if water is present.[2] | Highly flammable solid requiring careful handling and inert atmosphere techniques.[3] |
Quantitative Data Summary
The following table summarizes the performance of sodium ethoxide and sodium hydride in the Dieckmann cyclization of diethyl adipate (B1204190) to yield ethyl 2-oxocyclopentanecarboxylate, a common benchmark for this transformation.
| Base | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Ethoxide | Diethyl Adipate | Toluene (B28343) | Reflux | Not Specified | 82 | [2] |
| Sodium Hydride | Diethyl Adipate | Toluene | Reflux | Not Specified | 72 | [2] |
In-Depth Analysis
Sodium Ethoxide: As a classic choice, sodium ethoxide is widely utilized in an alcoholic solvent or an inert solvent like toluene.[2] It generally provides good to excellent yields.[2] A significant consideration when using sodium ethoxide is the potential for the reverse reaction, as the ethoxide generated can act as a leaving group. To drive the equilibrium forward, it is often necessary to remove the ethanol byproduct, for instance, by distillation.[4] The presence of any water in the reaction medium can lead to the hydrolysis of the resulting β-keto ester, reducing the overall yield.[2]
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base that offers the advantage of an irreversible reaction, as the byproduct is hydrogen gas which escapes the reaction mixture.[1] This irreversibility can lead to higher yields and faster reaction rates in some cases.[1] Its use in aprotic solvents like toluene or THF minimizes the risk of hydrolysis of the product.[2] Furthermore, side reactions such as acyloin formation and reduction are reported to not interfere when sodium hydride is employed.[1] However, sodium hydride is a flammable solid and is air- and moisture-sensitive, necessitating handling under an inert atmosphere.[3] It is commonly available as a dispersion in mineral oil to improve safety and ease of handling.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Dieckmann cyclization using sodium ethoxide and sodium hydride.
Dieckmann Cyclization using Sodium Ethoxide
Materials:
-
Diethyl adipate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Dry Toluene
-
30% Hydrochloric acid (HCl)
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine dry toluene, sodium ethoxide, and diethyl adipate under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux.
-
After the reaction is complete (monitored by TLC or GC), remove the generated ethanol by distillation.[4]
-
Cool the mixture to room temperature and neutralize with 30% hydrochloric acid.[2]
-
Separate the organic phase from the aqueous phase. The organic phase is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Dieckmann Cyclization using Sodium Hydride
Materials:
-
Diester (e.g., diethyl adipate) (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Dry Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride portion-wise at room temperature. Note: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for the required time (e.g., 1.5 to 20.5 hours, depending on the substrate).[2]
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.[2]
-
After removal of the solvent under reduced pressure, the residue is purified by flash column chromatography to afford the desired product.
Visualization of Comparative Factors
Caption: Comparative overview of Sodium Ethoxide vs. Sodium Hydride.
Conclusion
The choice between sodium ethoxide and sodium hydride for the Dieckmann cyclization is contingent upon the specific requirements of the synthesis. Sodium ethoxide remains a viable and economical option for many applications, particularly when the substrate is not sensitive and the reaction conditions can be optimized to drive the equilibrium. Conversely, for substrates that are more challenging or when higher yields and cleaner reactions are paramount, the use of sodium hydride, despite its handling requirements, offers distinct advantages by promoting an irreversible reaction and minimizing side products. For drug development and other applications where purity and yield are critical, the additional cost and handling precautions associated with sodium hydride may be well justified.
References
A Comparative Guide to FeCl3 vs. Base Catalysis for Michael Addition Efficiency
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is pivotal in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products. The choice of catalyst for this powerful reaction is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common catalytic systems: Lewis acid catalysis, exemplified by iron(III) chloride (FeCl₃), and traditional base catalysis.
At a Glance: FeCl₃ vs. Base Catalysis
| Parameter | FeCl₃ Catalysis (Lewis Acid) | Base Catalysis |
| Catalyst Type | Lewis Acid | Brønsted or Lewis Base |
| Activation Mechanism | Activates the Michael acceptor (enone) | Activates the Michael donor (nucleophile) |
| Typical Catalysts | FeCl₃, AlCl₃, ZnCl₂, Sc(OTf)₃ | NaOH, KOH, NaOEt, Triethylamine (TEA), DBU |
| Reaction Conditions | Generally mild, can be performed under neutral or slightly acidic conditions. Often requires anhydrous solvents. | Varies from mild to harsh depending on the base strength. Can be sensitive to protic solvents. |
| Substrate Scope | Broad, effective for a wide range of Michael acceptors and donors. | Broad, particularly effective for acidic Michael donors. |
| Representative Yield | 42% (Warfarin synthesis via addition of 4-hydroxycoumarin (B602359) to benzylideneacetone)[1] | 98% (Addition of n-butylamine to chalcone)[2] |
| Representative Reaction Time | Not explicitly stated for the representative reaction. | 4 hours (Addition of n-butylamine to chalcone)[2] |
Delving Deeper: Mechanistic Insights
The fundamental difference between FeCl₃ and base catalysis lies in which reactant is activated.
FeCl₃ Catalysis (Lewis Acid Pathway)
Iron(III) chloride, a Lewis acid, functions by coordinating to the carbonyl oxygen of the α,β-unsaturated ketone (Michael acceptor). This coordination withdraws electron density from the carbonyl group, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the Michael donor.
Base Catalysis Pathway
In contrast, base catalysis involves the deprotonation of the Michael donor, which is typically a compound with acidic protons (e.g., a β-dicarbonyl compound or a nitroalkane). The base removes a proton to generate a resonance-stabilized enolate or a similar nucleophilic species. This highly reactive nucleophile then attacks the β-carbon of the Michael acceptor.
Experimental Protocols: Representative Procedures
The following protocols provide detailed methodologies for conducting Michael additions using both FeCl₃ and a common base catalyst.
Protocol 1: FeCl₃-Catalyzed Addition of a 1,3-Dicarbonyl Compound to an Aromatic Olefin
This protocol is adapted from a procedure for the synthesis of arylated diketones and ketoesters.[1]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Aromatic olefin (e.g., styrene)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)
Procedure:
-
To a stirred solution of the aromatic olefin (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask, add FeCl₃ (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Base-Catalyzed Michael Addition of Nitromethane (B149229) to Chalcone (B49325)
This protocol is a representative procedure for the base-catalyzed addition of a nitroalkane to a chalcone.[3]
Materials:
-
Chalcone
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) in dimethylformamide (DMF).
-
To this solution, add nitromethane (1.5 mmol) followed by a catalytic amount of NaOH.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Michael adduct.
Conclusion
Both FeCl₃ and base catalysis are effective methods for promoting Michael addition reactions, each with its own set of advantages. FeCl₃, as a Lewis acid catalyst, activates the Michael acceptor and can be advantageous for reactions involving less acidic Michael donors. Base catalysis, on the other hand, activates the Michael donor and is highly efficient for reactions with acidic pronucleophiles.
The choice between these two catalytic systems will depend on the specific substrates, desired reaction conditions, and the potential for side reactions. For instance, in the synthesis of chalcones, base catalysis can sometimes lead to the Michael addition product as an undesired side product.[4] In such cases, careful control of reaction conditions or the use of a Lewis acid catalyst might be preferable. Ultimately, the optimal catalyst is best determined empirically for each specific transformation. This guide provides a foundational understanding to aid in the rational selection of a catalytic system for your Michael addition reactions.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 2-oxocyclopentanecarboxylate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-oxocyclopentanecarboxylate, a key building block in the synthesis of various pharmaceuticals, presents unique analytical challenges primarily due to its existence as a mixture of keto and enol tautomers. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, supported by experimental data and detailed methodologies.
The inherent keto-enol tautomerism of β-keto esters like this compound can complicate analyses, potentially leading to issues such as peak broadening or the appearance of multiple signals for a single compound in chromatography and spectroscopy.[1] Therefore, the choice of analytical method and the careful optimization of its parameters are paramount for accurate and reliable purity assessment. This guide explores three primary analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an optimal analytical method for purity determination depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization), the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Routine purity testing, residual solvent analysis, and monitoring of volatile impurities. | Purity determination of non-volatile or thermally labile impurities. | Absolute purity determination, structural elucidation of impurities, and quantification of tautomeric ratio. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Visible (UV-Vis), Diode Array Detector (DAD), Mass Spectrometry (MS) | Not applicable |
| Sample Derivatization | Generally not required for this compound. | Not required. | Not required. |
| Key Advantages | High resolution for volatile compounds, robust and reliable for routine analysis. | Versatile, applicable to a wide range of compounds, including non-volatile impurities. | Primary analytical method, highly accurate and precise, provides structural information. |
| Key Disadvantages | Not suitable for non-volatile or thermally labile impurities. | Keto-enol tautomerism can cause poor peak shape, requiring method optimization. | Lower sensitivity compared to chromatographic methods, higher instrument cost. |
| Limit of Detection (LOD) | ~1-10 mg/L | ~1-10 mg/L | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantitation (LOQ) | ~2-31 mg/L | ~2-31 mg/L | Dependent on the number of scans and magnetic field strength. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide experimental protocols for the analysis of this compound using GC, HPLC, and qNMR.
Gas Chromatography (GC-FID) Method
Gas chromatography is a widely used technique for the purity assessment of volatile compounds like this compound. It is frequently employed to monitor the progress of its synthesis.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (Constant Flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound.
-
Dissolve in 10 mL of dichloromethane (B109758) to obtain a 5 mg/mL solution.
-
Vortex the solution to ensure homogeneity.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique for purity determination, particularly for identifying non-volatile impurities. The keto-enol tautomerism can lead to poor peak shapes in reversed-phase HPLC; therefore, method optimization is critical.[2] Strategies to improve peak shape include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers.[2]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile (B52724):Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3] It is a powerful tool for the unambiguous characterization of β-keto esters, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.[1]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: zg30
-
Acquisition Time (AQ): 4 seconds
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all nuclei)
-
Number of Scans (NS): 8
-
Spectral Width (SWH): 20 ppm
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard. For this compound, the methylene (B1212753) protons of the ethyl group (O-CH₂) can be used. For maleic acid, the two olefinic protons can be used.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the analytical methods discussed.
Caption: General workflow for the purity analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
A Spectroscopic Comparison of Ethyl 2-oxocyclopentanecarboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Spectroscopic Properties of Ethyl 2-oxocyclopentanecarboxylate and its Analogs.
This guide provides a detailed comparative analysis of the spectroscopic characteristics of this compound and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and development.
Keto-Enol Tautomerism: A Fundamental Concept
This compound and its derivatives, as β-keto esters, exist in a dynamic equilibrium between their keto and enol tautomeric forms. This equilibrium is a crucial factor influencing their spectroscopic properties. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation. The position of this equilibrium can be affected by the solvent, temperature, and the nature of substituents.
Caption: Keto-Enol Tautomerism of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its derivatives: ethyl 1-methyl-2-oxocyclopentane-1-carboxylate and ethyl 2-oxo-1-phenylcyclopentane-1-carboxylate. These derivatives were chosen to illustrate the electronic and steric effects of alkyl and aryl substituents on the spectroscopic signatures.
¹H NMR Data (Chemical Shifts in ppm)
| Compound | -CH₂- (ester) | -CH₃ (ester) | Cyclopentane Protons | Other |
| This compound | 4.18 (q) | 1.27 (t) | 1.80-2.50 (m) | 3.35 (t, α-H) |
| Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | 4.15 (q) | 1.20 (t) | 1.85-2.60 (m) | 1.30 (s, -CH₃) |
| Ethyl 2-oxo-1-phenylcyclopentane-1-carboxylate | 4.05 (q) | 1.10 (t) | 2.00-2.80 (m) | 7.20-7.40 (m, Ar-H) |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O (keto) | C=O (ester) | -CH₂- (ester) | -CH₃ (ester) | Cyclopentane Carbons | Other |
| This compound | 215.1 | 171.5 | 61.2 | 14.1 | 20.5, 28.9, 37.9, 57.8 (α-C) | - |
| Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | 218.3 | 173.2 | 61.5 | 14.0 | 19.8, 22.5, 37.5, 41.2, 59.5 (α-C) | 21.8 (-CH₃) |
| Ethyl 2-oxo-1-phenylcyclopentane-1-carboxylate | 212.8 | 170.1 | 61.8 | 13.9 | 20.1, 29.5, 38.2, 62.1 (α-C) | 127.5, 128.9, 129.1, 135.4 (Ar-C) |
IR Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C=O (keto) Stretch | C=O (ester) Stretch | C-O Stretch | Other |
| This compound | ~1750 | ~1720 | ~1150-1250 | - |
| Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | ~1745 | ~1715 | ~1150-1250 | - |
| Ethyl 2-oxo-1-phenylcyclopentane-1-carboxylate | ~1748 | ~1718 | ~1150-1250 | ~1600 (C=C aromatic) |
Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 156 | 55 | 128, 111, 83, 70 |
| Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | 170 | 55 | 142, 127, 97, 83 |
| Ethyl 2-oxo-1-phenylcyclopentane-1-carboxylate | 232 | 105 | 204, 186, 158, 131 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel derivative of this compound.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a new derivative.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.
A Comparative Guide: Batch Reactor vs. Microreactor for Phase-Transfer Benzylation of Ethyl 2-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 1-benzyl-2-oxocyclopentanecarboxylate through the phase-transfer benzylation of ethyl 2-oxocyclopentanecarboxylate is a critical transformation in the production of various pharmaceutical intermediates. The choice of reactor technology for this process significantly impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of traditional batch reactors and modern microreactors for this specific reaction, supported by experimental data and detailed protocols to inform reactor selection for research and development and manufacturing processes.
Executive Summary
Microreactors consistently demonstrate superior performance for the phase-transfer benzylation of this compound compared to conventional batch reactors. The enhanced mass and heat transfer characteristics of microreactors lead to significantly shorter reaction times, higher yields, and improved space-time yields. While batch reactors are simpler to set up for small-scale exploratory work, microreactors offer a more efficient, safer, and scalable solution for process development and production.
Data Presentation: Performance Comparison
| Parameter | Batch Reactor | Microreactor |
| Reaction Time | Several hours | Minutes |
| Yield | Good to Excellent | Excellent to Quantitative |
| Selectivity | Good | Excellent |
| Space-Time Yield | Lower | Significantly Higher |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Mass Transfer | Dependent on stirring efficiency | Superior, high interfacial area |
| Safety | Potential for thermal runaway with exothermic reactions | Inherently safer due to small reaction volume |
| Scalability | Non-linear, challenging | Linear, numbering-up approach |
Experimental Protocols
Batch Reactor Protocol
Materials:
-
This compound
-
Benzyl (B1604629) chloride
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Base (e.g., Potassium carbonate)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, toluene, and water.
-
Add the phase-transfer catalyst (TBAB) and potassium carbonate to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Slowly add benzyl chloride to the reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 1-benzyl-2-oxocyclopentanecarboxylate.
Microreactor Protocol
Materials:
-
Solution A: this compound and benzyl chloride in an organic solvent (e.g., Toluene).
-
Solution B: Phase-transfer catalyst (e.g., TBAB) and a base (e.g., Potassium hydroxide) in water.
Procedure:
-
Set up a microreactor system consisting of two syringe pumps, a micromixer, a residence time unit (capillary or chip), and a back-pressure regulator.
-
Load Solution A and Solution B into separate syringes and place them on the syringe pumps.
-
Pump both solutions at specific flow rates into the micromixer to ensure efficient mixing of the two phases.
-
The resulting emulsion is then passed through the residence time unit, which is maintained at a controlled temperature (e.g., 100°C).
-
The reaction mixture exits the reactor through the back-pressure regulator.
-
Collect the product stream.
-
Work-up the collected mixture by separating the phases.
-
Analyze the organic phase to determine the yield and selectivity of ethyl 1-benzyl-2-oxocyclopentanecarboxylate.
Mandatory Visualization
Caption: Comparative experimental workflows for batch and microreactor setups.
Caption: Logical comparison of batch reactor and microreactor characteristics.
Discussion
The superior performance of the microreactor for the phase-transfer benzylation of this compound can be attributed to its inherent physical properties. The high surface-area-to-volume ratio in the microchannels creates a large interfacial area between the organic and aqueous phases, significantly accelerating the phase-transfer catalysis process.[1] This enhanced mass transfer, coupled with the microreactor's ability to rapidly dissipate the heat of reaction, allows for the use of higher temperatures and concentrations without the risk of thermal runaway or the formation of hotspots, which can be a significant concern in larger batch reactors.[2]
The precise control over reaction parameters such as temperature, residence time, and stoichiometry in a continuous flow system leads to higher selectivity and reproducibility. The ability to rapidly screen reaction conditions and optimize the process makes microreactors an invaluable tool for drug development professionals. Furthermore, the scalability of microreactor processes through "numbering-up" (running multiple reactors in parallel) is more predictable and often more cost-effective than the traditional scale-up of batch processes.
References
Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis
For researchers, scientists, and professionals in drug development, the Dieckmann condensation is a cornerstone of organic synthesis for the formation of cyclic β-keto esters. This intramolecular Claisen condensation is particularly effective for creating stable 5- and 6-membered rings, which are prevalent scaffolds in numerous pharmaceuticals and natural products. The choice of starting material—a 1,6-diester for a 5-membered ring or a 1,7-diester for a 6-membered ring—directly influences the reaction's efficiency. This guide provides an objective comparison of the yields for forming these two ring sizes, supported by experimental data, detailed protocols, and an exploration of the underlying thermodynamic and kinetic principles.
Yield Comparison: 5-Membered vs. 6-Membered Rings
The yields of the Dieckmann condensation are influenced by factors such as the choice of base, solvent, and the inherent stability of the forming ring. The following table summarizes the experimental yields for the cyclization of diethyl adipate (B1204190) (to form a 5-membered ring) and diethyl pimelate (B1236862) (to form a 6-membered ring) under various conditions.
| Starting Diester | Product Ring Size | Base | Solvent | Yield (%) |
| Diethyl Adipate | 5-Membered | BuᵗOK | Toluene (B28343) | 98 |
| Diethyl Pimelate | 6-Membered | BuᵗOK | Toluene | 63 |
| Diethyl Adipate | 5-Membered | BuᵗONa | Toluene | 69 |
| Diethyl Pimelate | 6-Membered | BuᵗONa | Toluene | 56 |
| Diethyl Adipate | 5-Membered | EtOK | Toluene | 41 |
| Diethyl Pimelate | 6-Membered | EtOK | Toluene | 60 |
| Diethyl Adipate | 5-Membered | EtONa | Toluene | 58 |
| Diethyl Pimelate | 6-Membered | EtONa | Toluene | 60 |
| Diethyl Adipate | 5-Membered | BuᵗOK | Solvent-Free | 82[1][2][3][4][5] |
| Diethyl Pimelate | 6-Membered | BuᵗOK | Solvent-Free | 69[2][3][5] |
| Diethyl Adipate | 5-Membered | BuᵗONa | Solvent-Free | 74[1][2][3][5] |
| Diethyl Pimelate | 6-Membered | BuᵗONa | Solvent-Free | 68[2][3][5] |
| Diethyl Adipate | 5-Membered | EtOK | Solvent-Free | 63[1][2][3][5] |
| Diethyl Pimelate | 6-Membered | EtOK | Solvent-Free | 56[2][3][5] |
| Diethyl Adipate | 5-Membered | EtONa | Solvent-Free | 61[1][2][3][4][5] |
| Diethyl Pimelate | 6-Membered | EtONa | Solvent-Free | 60[2][3][5] |
Theoretical Basis for Yield Differences
The observed differences in yields between the formation of 5- and 6-membered rings can be attributed to a combination of thermodynamic and kinetic factors.
-
Ring Strain: Cyclohexane, the parent structure of the 6-membered ring product, is considered to be virtually strain-free, adopting a stable chair conformation with ideal bond angles of approximately 109.5°.[6][7] In contrast, cyclopentane (B165970) experiences some degree of torsional strain due to the eclipsing of hydrogen atoms, making it slightly less stable than cyclohexane.[1][6][7] This suggests that the 6-membered ring product is thermodynamically more stable.
-
Entropy and Reaction Kinetics: The formation of a 5-membered ring is often kinetically favored.[8] This is because the ends of the shorter carbon chain in a 1,6-diester have a higher probability of coming into close proximity for the intramolecular reaction to occur, leading to a less negative entropy of activation compared to the longer chain of a 1,7-diester.[9] Therefore, under kinetically controlled conditions (e.g., lower temperatures, strong non-hindered bases), the formation of the 5-membered ring can be faster.
The interplay of these factors is evident in the experimental data. For instance, the use of a bulky base like potassium tert-butoxide (BuᵗOK) in toluene at reflux leads to a significantly higher yield for the 5-membered ring (98%), suggesting that kinetic factors may dominate under these conditions.
Reaction Mechanisms and Logical Flow
The general mechanism of the Dieckmann condensation involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group in an intramolecular fashion. The subsequent loss of an alkoxide group and final protonation yields the cyclic β-keto ester.
Caption: General mechanism of the Dieckmann condensation.
The logical relationship comparing the pathways for the formation of 5- and 6-membered rings highlights the difference in the starting materials and the resulting ring structures.
Caption: Comparison of pathways for 5- and 6-membered ring synthesis.
Experimental Protocols
The following are representative experimental protocols for the Dieckmann condensation to synthesize 5- and 6-membered cyclic β-keto esters.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (5-Membered Ring)
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding clean sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The ethanol is removed under reduced pressure, and anhydrous toluene is added to the sodium ethoxide residue.
-
Diethyl adipate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature (typically room temperature to gentle reflux).
-
The reaction mixture is stirred for several hours at reflux.
-
After cooling, the reaction is quenched by the addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (6-Membered Ring) - Adapted from Comparative Study
Materials:
-
Diethyl pimelate
-
Potassium tert-butoxide (BuᵗOK)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of diethyl pimelate in anhydrous toluene under an inert atmosphere, add potassium tert-butoxide in portions at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[3]
-
Cool the reaction mixture to room temperature and carefully add dilute aqueous hydrochloric acid to neutralize the base and protonate the enolate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate.
Conclusion
The Dieckmann condensation is a versatile and reliable method for the synthesis of both 5- and 6-membered cyclic β-keto esters. The choice between forming a 5- or 6-membered ring is dictated by the starting diester. While 6-membered rings are generally thermodynamically more stable due to lower ring strain, the formation of 5-membered rings can be kinetically favored, often leading to higher yields under specific reaction conditions. A careful consideration of the base, solvent, and temperature is crucial for optimizing the yield for the desired ring size. The provided data and protocols offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 3. lookchem.com [lookchem.com]
- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 5. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. organic chemistry - Why are 7-membered rings less likely to form than 5- and 6- membered rings? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Unraveling the Dieckmann Condensation: A Computational Chemistry Perspective on the Transition State
For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The Dieckmann condensation, a fundamental intramolecular reaction for synthesizing cyclic β-keto esters, represents a cornerstone of organic synthesis. This guide delves into the computational modeling of the Dieckmann condensation's transition state, offering a comparative overview of theoretical approaches and their findings. By examining the energetic landscape and geometric parameters of this fleeting molecular arrangement, we can gain deeper insights into the reaction mechanism, influencing factors, and ultimately, the rational design of synthetic pathways.
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, proceeds through a base-catalyzed mechanism.[1][2] The key steps involve the deprotonation of an α-carbon to an ester group, forming an enolate intermediate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide ion yields the final cyclic β-keto ester product.[3][4] The transition state of the nucleophilic attack is the energetic bottleneck of the reaction and its characterization is crucial for a comprehensive understanding of the reaction kinetics and selectivity.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structures and energies of transition states that are often inaccessible through experimental techniques. These theoretical investigations provide valuable quantitative data, such as activation energies and the precise geometries of molecules as they traverse the reaction coordinate.
Comparative Analysis of Computational Models
To illustrate a typical computational workflow for studying the Dieckmann condensation transition state, the following logical diagram is presented:
Caption: A logical workflow for the computational modeling of the Dieckmann condensation transition state.
Experimental and Computational Protocols
A typical computational study of the Dieckmann condensation transition state would involve the following steps:
-
Model System Definition: A representative diester, such as diethyl adipate (B1204190) or diethyl pimelate, and a base (e.g., ethoxide) are chosen as the model system.
-
Geometry Optimization: The 3D structures of the reactant (enolate) and the product (cyclic β-keto ester) are optimized to their lowest energy conformations using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A transition state search algorithm is employed to locate the saddle point on the potential energy surface connecting the reactant and product. This provides the geometry and energy of the transition state.
-
Frequency Calculation: To verify that the located stationary point is indeed a true transition state, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.
-
Data Analysis: Key data points such as the activation energy (the energy difference between the transition state and the reactant), and the geometric parameters (bond lengths and angles) of the transition state are extracted from the calculation outputs.
Due to the limited availability of specific published data on the computational modeling of the Dieckmann condensation transition state in the public domain, a detailed quantitative comparison table cannot be provided at this time. However, the presented workflow and discussion of methodologies provide a solid foundation for researchers to design and interpret their own computational studies. The insights gained from such studies are invaluable for understanding reaction mechanisms at a molecular level and for the rational design of more efficient and selective synthetic routes in drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-oxocyclopentanecarboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ethyl 2-oxocyclopentanecarboxylate, a combustible liquid commonly used in organic synthesis. Adherence to these protocols is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's properties and incompatibilities.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and other potential ignition sources.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2][3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Minor Spills (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the liquid.[1][3]
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.[1][3]
-
Decontamination: Clean the spill area with soap and water, and ensure proper ventilation to dissipate any remaining vapors.
Major Spills (requiring emergency response):
-
Evacuate: Evacuate the immediate area.
-
Emergency Services: Contact your institution's environmental health and safety (EHS) office or emergency response team.
-
Ventilation: If it is safe to do so, increase ventilation to the area.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical for ensuring safety and compliance prior to final disposal.
Container Selection and Labeling:
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. All components of a mixture must be listed with their approximate percentages.
Satellite Accumulation Areas (SAAs):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area within the laboratory.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment, such as hydrolysis and neutralization, is not advised without a validated protocol and explicit approval from your institution's EHS department.
Step-by-Step Disposal Guide:
-
Waste Characterization: this compound is a combustible liquid. While it is not explicitly listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it may be classified as such based on its characteristics (ignitability). A definitive classification should be made by a qualified EHS professional.
-
Collection: Collect all waste, including contaminated spill cleanup materials and empty containers, in the appropriately labeled hazardous waste container.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowable time (per institutional and regulatory guidelines), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Quantitative Data Summary
While specific disposal concentration limits for this compound are not defined in readily available literature, the following physical and safety data are crucial for its proper management.
| Property | Value | Source |
| Flash Point | 77 °C / 170.6 °F (closed cup) | [3] |
| Physical State | Liquid | [3] |
| Appearance | Light yellow | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [2][3] |
Experimental Protocols
As a matter of best practice and safety, in-laboratory treatment of hazardous waste is generally discouraged unless it is part of a well-defined and validated experimental procedure. The hydrolysis of beta-keto esters can be complex and may require specific conditions (e.g., acid or base catalysis, heat) that could present additional hazards if not properly controlled. Therefore, a detailed experimental protocol for the in-lab neutralization of this compound is not provided. The standard and recommended protocol is collection and disposal via a certified hazardous waste management service.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Figure 1. Decision-Making for this compound Disposal
Figure 2. Workflow for Routine Disposal of this compound
References
Essential Safety and Logistics for Handling Ethyl 2-Oxocyclopentanecarboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of Ethyl 2-oxocyclopentanecarboxylate, a common intermediate in organic synthesis.
Chemical Profile and Hazards:
This compound is a combustible liquid that may cause irritation to the skin and eyes.[1][2][3][4] While it is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, proper handling is crucial to minimize exposure and ensure a safe laboratory environment.[5]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 611-10-9 | |
| Molecular Formula | C8H12O3 | [1][6] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Flash Point | 77 °C / 170.6 °F (closed cup) | [7] |
| Specific Gravity | 1.054 g/mL at 25 °C | |
| Solubility | Sparingly soluble in water | [4][5] |
| Storage Class | 10 - Combustible liquids |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Protective gloves (e.g., light-weight rubber gloves). For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[5] | To prevent skin contact and potential irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[5][6] A face shield may be necessary depending on the situation.[6] Contact lenses should be avoided as they can absorb and concentrate irritants.[5] | To protect eyes from splashes and potential irritation.[3][4] |
| Skin and Body Protection | Protective clothing, such as overalls or a lab coat.[5][6] Protective boots may be required depending on the scale of work.[6] | To prevent skin exposure. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[7] If vapors or aerosols are generated, a vapor respirator is necessary.[6] | To avoid inhalation of vapors, especially at elevated temperatures.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7][6] Keep containers tightly sealed and protected from physical damage.[5][6] Avoid ignition sources like open flames and hot surfaces.[5][7][6]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[5] Wash hands thoroughly with soap and water after handling.[5]
-
Transfer: When transferring the liquid, use appropriate tools and techniques to minimize splashing and aerosol generation.
-
Heating: Be aware that the inhalation hazard increases at higher temperatures.[5] If heating is required, ensure adequate ventilation and take precautions against vapor inhalation.
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5][6]
-
Waste Collection: Collect waste in a suitable, labeled, and sealed container.
-
Disposal Method: Depending on local regulations, disposal options may include recycling, reclamation, or incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of this chemical down the drain.[6]
Emergency Procedures: Spill and Exposure
Spill Response Workflow
In the event of a spill, follow the established protocol to ensure a safe and effective cleanup.
Caption: Workflow for responding to a chemical spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek medical attention if irritation persists.[5]
-
Skin Contact: Remove contaminated clothing and wash off immediately with soap and plenty of water.[7] Seek medical attention if irritation occurs.[6]
-
Inhalation: Move the person to fresh air.[7][6] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek medical attention.[7]
Standard Operating Procedure (SOP) for Use
The following diagram outlines the standard procedure for the safe use of this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. This compound | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-(Ethoxycarbonyl)cyclopentanone(611-10-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. ETHYL 1-(2-ETHOXY-2-OXOETHYL)-2-OXOCYCLOPENTANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
